2-Allylisoindoline-1,3-dione
Description
Properties
IUPAC Name |
2-prop-2-enylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-2-7-12-10(13)8-5-3-4-6-9(8)11(12)14/h2-6H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHGQWMCVNQHLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50279481 | |
| Record name | 2-Allylisoindoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50279481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5428-09-1 | |
| Record name | 5428-09-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12801 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Allylisoindoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50279481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Allylphthalimide | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
2-Allylisoindoline-1,3-dione chemical structure and properties
An In-depth Technical Guide to 2-Allylisoindoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of this compound (also known as N-Allylphthalimide), a versatile chemical intermediate. It covers the compound's core chemical structure, physical and spectroscopic properties, synthesis, and key applications in organic chemistry and drug discovery.
Core Chemical Structure and Properties
This compound is an N-substituted derivative of phthalimide. The structure consists of a bicyclic isoindoline-1,3-dione core, where an allyl group is attached to the nitrogen atom. This combination of a planar, aromatic phthalimide group and a reactive allyl chain makes it a valuable building block in synthesis.
Diagram: Chemical Structure of this compound
Caption: Structure of this compound.
Physical and Chemical Properties
The key physical and chemical properties are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| IUPAC Name | 2-allylisoindole-1,3-dione | - |
| Synonyms | N-Allylphthalimide | [1][2] |
| CAS Number | 5428-09-1 | [1][2] |
| Molecular Formula | C₁₁H₉NO₂ | - |
| Molecular Weight | 187.2 g/mol | - |
| Appearance | Solid | - |
| Melting Point | 68.0 to 72.0 °C | [1] |
| Boiling Point | 295 °C (lit.) | [1][2] |
| Density | 1.233 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in organic solvents (DMF, DMSO, Acetone). | [3][4] |
| Storage Temperature | 2-8°C | [1] |
Spectroscopic Data
The following table summarizes the characteristic spectroscopic signatures for the identification and characterization of this compound.
| Spectroscopic Technique | Characteristic Peaks / Shifts |
| ¹H NMR (CDCl₃) | δ 7.8-7.9 ppm (m, 2H, Ar-H), δ 7.7-7.8 ppm (m, 2H, Ar-H), δ 5.8-6.0 ppm (m, 1H, -CH=CH₂), δ 5.2-5.4 ppm (m, 2H, -CH=CH₂), δ 4.3-4.4 ppm (d, 2H, N-CH₂-) |
| ¹³C NMR (CDCl₃) | δ ~167.5 ppm (C=O), δ ~134.0 ppm (Ar-CH), δ ~132.1 ppm (Ar-C, quaternary), δ ~131.8 ppm (-CH=CH₂), δ ~123.4 ppm (Ar-CH), δ ~117.9 ppm (-CH=CH₂), δ ~40.3 ppm (N-CH₂-) |
| FT-IR (KBr, cm⁻¹) | ~3080 cm⁻¹ (=C-H stretch, allyl), ~2980 cm⁻¹ (-C-H stretch, allyl), ~1775 cm⁻¹ (C=O stretch, imide, asymmetric), ~1715 cm⁻¹ (C=O stretch, imide, symmetric), ~1645 cm⁻¹ (C=C stretch, allyl), ~1400 cm⁻¹ (N-C stretch), ~720 cm⁻¹ (Ar-H bend, ortho-disubstituted) |
| Mass Spectrometry | [M]⁺ at m/z = 187 . Key fragments may include m/z = 146 ([M-C₃H₅]⁺, loss of allyl group), m/z = 104 (phthaloyl fragment), and m/z = 76 (benzyne fragment). |
Synthesis and Reactivity
This compound is most commonly synthesized via the Gabriel synthesis, a robust method for preparing primary amines.[5] The synthesis involves the N-alkylation of phthalimide.
General Synthesis Workflow
The process begins with the deprotonation of phthalimide using a mild base, such as potassium carbonate, to form a nucleophilic phthalimide anion. This anion then undergoes a nucleophilic substitution (Sₙ2) reaction with an allyl halide (e.g., allyl bromide) to yield the final product.
Diagram: Gabriel Synthesis of this compound
Caption: Workflow for the Gabriel synthesis.
Reactivity and Applications
The utility of this compound stems from the distinct reactivity of its two main components:
-
Phthalimide Group as a Protecting Group: The phthalimide moiety serves as an excellent protecting group for a primary amine. It is stable to many reaction conditions, allowing for chemical modifications elsewhere in a molecule. The protected amine can be readily liberated via hydrazinolysis (the Ing-Manske procedure) or other cleavage methods.[5] This strategy is fundamental in pharmaceutical development to avoid over-alkylation and other side reactions.
-
Allyl Group Functionalization: The terminal double bond of the allyl group is a site for a wide array of chemical transformations, including epoxidation, dihydroxylation, ozonolysis, and olefin metathesis. This allows this compound to serve as a versatile scaffold for building molecular complexity.
Diagram: Synthetic Utility of this compound
References
An In-Depth Technical Guide to 2-Allylisoindoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Allylisoindoline-1,3-dione, a notable member of the N-substituted phthalimide family, serves as a versatile scaffold in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and established synthesis protocols. Furthermore, it delves into the broader biological activities associated with the isoindoline-1,3-dione core, highlighting potential mechanisms of action and signaling pathways that are of significant interest to drug discovery and development. This document aims to be a critical resource for researchers engaged in the exploration and application of this compound and its analogues.
Chemical Identity and Synonyms
The compound with the systematic name this compound is also known by several synonyms. Its unambiguous identification is crucial for research and regulatory purposes.
IUPAC Name: 2-(prop-2-en-1-yl)isoindoline-1,3-dione
Synonyms:
Molecular Formula: C₁₁H₉NO₂[1]
Molecular Weight: 187.2 g/mol [1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and application in various experimental settings.
| Property | Value | Reference |
| Physical Form | Solid | [1] |
| Purity | 95% | [1] |
| Storage Temperature | Refrigerator | [1] |
| InChI Code | 1S/C11H9NO2/c1-2-7-12-10(13)8-5-3-4-6-9(8)11(12)14/h2-6H,1,7H2 | [1] |
| InChI Key | MHHGQWMCVNQHLG-UHFFFAOYSA-N | [1] |
| SMILES | C=CCN1C(=O)C2=CC=CC=C2C1=O | |
| Melting Point | Not available | [3] |
| Boiling Point | Not available | [3] |
| Density | Not available | [3] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is most commonly achieved via the Gabriel synthesis, a robust method for the preparation of primary amines and their N-substituted derivatives.[4][5] This method involves the N-alkylation of phthalimide.
Gabriel Synthesis Protocol
This protocol outlines the synthesis of this compound from phthalimide and an allyl halide.
Materials:
-
Phthalimide
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Allyl bromide (or other suitable allyl halide)
-
Ethanol
-
Dimethylformamide (DMF) (optional, as solvent)
-
Hydrazine hydrate (for potential deprotection to allylamine)
-
Hydrochloric acid (HCl)
-
Water
-
Standard laboratory glassware and apparatus for reflux and filtration
Procedure:
Step 1: Formation of the Phthalimide Salt
-
In a round-bottom flask, dissolve phthalimide in ethanol.
-
Add a stoichiometric equivalent of potassium hydroxide (or sodium hydroxide) to the solution. This acid-base reaction deprotonates the imide nitrogen, forming the potassium (or sodium) salt of phthalimide, which is a potent nucleophile.[4]
-
The formation of the salt is typically observed as a precipitate.
Step 2: N-Alkylation
-
To the suspension of the phthalimide salt, add a stoichiometric equivalent of allyl bromide. The reaction can be conducted in ethanol or a polar aprotic solvent like DMF to improve solubility.[5]
-
The reaction mixture is then heated under reflux. The nucleophilic imide ion attacks the electrophilic carbon of the allyl halide in an SN2 reaction, displacing the halide and forming N-Allylphthalimide (this compound).[4][5]
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Step 3: Isolation and Purification
-
Once the reaction is complete, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is then treated with cold water to precipitate the crude product.
-
The solid product is collected by vacuum filtration and washed with water to remove any remaining salts.
-
The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol.
References
Physical and chemical properties of 2-Allylisoindoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Allylisoindoline-1,3-dione, also commonly known as N-allylphthalimide, is a chemical compound belonging to the phthalimide class. Phthalimides are characterized by a di-acyl derivative of ammonia, where a benzene ring is fused to a five-membered heterocyclic ring containing two carbonyl groups attached to a nitrogen atom. The presence of the allyl group attached to the nitrogen atom imparts unique reactivity and potential for further chemical modifications, making it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its potential biological significance.
Physical and Chemical Properties
This compound is a solid at room temperature.[1] Its key physicochemical properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference(s) |
| CAS Number | 5428-09-1 | [1] |
| Molecular Formula | C₁₁H₉NO₂ | [1] |
| Molecular Weight | 187.2 g/mol | [1] |
| Melting Point | 68.0 to 72.0 °C | [2] |
| Boiling Point | 295 °C (lit.) | [2][3] |
| Physical Form | Solid | [1] |
| Storage Temperature | Refrigerator (2-8°C) | [1][2] |
Solubility:
Based on studies of phthalimide and its derivatives, this compound is expected to exhibit the following solubility profile:
| Solvent | Solubility | Reference(s) |
| Water | Slightly soluble | [4] |
| Acetone | Soluble | |
| Ethyl Acetate | Soluble | |
| Methanol | Soluble | |
| Acetonitrile | Soluble | |
| Toluene | Soluble | |
| Benzene | Almost insoluble | [4] |
| Petroleum Ether | Almost insoluble | [4] |
Spectral Data
The structural confirmation of this compound is typically achieved through various spectroscopic techniques. Below is a summary of the expected spectral characteristics.
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the aromatic protons of the phthalimide group (typically in the range of 7.7-7.9 ppm), a multiplet for the vinyl proton of the allyl group (~5.8-6.0 ppm), two doublets for the terminal vinyl protons (~5.1-5.3 ppm), and a doublet for the methylene protons adjacent to the nitrogen (~4.3 ppm). |
| ¹³C NMR | Carbonyl carbons of the imide group (~167 ppm), aromatic carbons (in the range of 123-134 ppm), the methine carbon of the allyl group (~132 ppm), the terminal methylene carbon of the allyl group (~117 ppm), and the methylene carbon attached to the nitrogen (~40 ppm). |
| FT-IR (cm⁻¹) | Characteristic strong C=O stretching vibrations of the imide group (around 1770 and 1715 cm⁻¹), C-N stretching, C-H stretching of the aromatic and allyl groups, and C=C stretching of the allyl group. |
| Mass Spectrometry | The molecular ion peak [M]⁺ at m/z 187. Fragmentation patterns are expected to involve the loss of the allyl group and characteristic cleavages of the phthalimide ring, such as the loss of CO.[1] |
Experimental Protocols
Synthesis of this compound (Gabriel Synthesis)
The most common method for the synthesis of N-alkylphthalimides, including this compound, is the Gabriel synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by the potassium salt of phthalimide.
Workflow for the Gabriel Synthesis:
Caption: Gabriel synthesis of this compound.
Detailed Methodology:
-
Formation of Potassium Phthalimide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phthalimide in a suitable solvent such as N,N-dimethylformamide (DMF). Add an equimolar amount of potassium hydroxide (KOH) or potassium carbonate (K₂CO₃).[5] Heat the mixture with stirring to facilitate the formation of the potassium salt of phthalimide.
-
N-Alkylation: To the resulting solution of potassium phthalimide, add a stoichiometric amount of an allyl halide (e.g., allyl bromide) dropwise. The reaction is a nucleophilic substitution (SN2) where the phthalimide anion displaces the halide.[6]
-
Reaction Monitoring and Work-up: The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water to precipitate the product.
-
Purification: The crude this compound is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
An alternative high-yield synthesis involves reacting molten phthalic anhydride with an excess of alkylamine in two separate reaction zones at different temperatures.[7]
Reactivity and Potential Biological Activities
The chemical reactivity of this compound is primarily centered around the allyl group and the imide functionality. The double bond in the allyl group can undergo various addition reactions, and the phthalimide group can be cleaved to release the primary amine, allylamine.[8]
Phthalimide derivatives have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities. While specific studies on this compound are limited, the phthalimide scaffold is known to be a pharmacophore for various therapeutic targets.
Potential Signaling Pathway Involvement:
Some derivatives of phthalimide have been shown to exert their biological effects through the modulation of key signaling pathways. For instance, N-hydroxyphthalimide has demonstrated antitumor activity by inhibiting the mTOR signaling pathway.[9] The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in cancer.[9]
Caption: Potential inhibition of mTOR signaling by phthalimide derivatives.
Additionally, certain phthalimide derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. This suggests that this compound and its derivatives could be explored for their anti-inflammatory potential.
Conclusion
This compound is a versatile chemical intermediate with well-defined physical and chemical properties. Its synthesis is readily achievable through established methods like the Gabriel synthesis. The presence of the reactive allyl group and the biologically relevant phthalimide core makes it an attractive starting material for the development of novel compounds with potential applications in drug discovery, particularly in the areas of oncology and inflammation. Further research into the specific biological activities and mechanisms of action of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry [zpxb.xml-journal.net]
- 2. N-ALLYLPHTHALIMIDE | 5428-09-1 [amp.chemicalbook.com]
- 3. N-ALLYLPHTHALIMIDE | 5428-09-1 [chemicalbook.com]
- 4. Phthalimide | C8H5NO2 | CID 6809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Gabriel Phthalimide Synthesis Mechanism [unacademy.com]
- 7. EP0184595A1 - Process for the synthesis of N-alkylphthalimide - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
- 9. N-Hydroxyphthalimide exhibits antitumor activity by suppressing mTOR signaling pathway in BT-20 and LoVo cells - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 2-Allylisoindoline-1,3-dione (CAS 5428-09-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Allylisoindoline-1,3-dione (also known as N-Allylphthalimide), a versatile chemical intermediate with potential applications in medicinal chemistry. This document details its physicochemical properties, synthesis methodologies, and explores its potential biological activities based on the known pharmacology of the isoindoline-1,3-dione scaffold.
Core Compound Properties
This compound is a solid organic compound characterized by a phthalimide structure N-substituted with an allyl group. This structural feature makes it a valuable building block in organic synthesis.
| Property | Value | Reference |
| CAS Number | 5428-09-1 | |
| Molecular Formula | C₁₁H₉NO₂ | |
| Molecular Weight | 187.198 g/mol | |
| Physical Form | Solid | |
| Purity | Typically ≥95% | |
| Storage Temperature | Refrigerator |
Synthesis of this compound
The primary route for the synthesis of this compound is the Gabriel synthesis. This well-established method involves the N-alkylation of phthalimide or its potassium salt with an allyl halide.
Experimental Protocol: Gabriel Synthesis
This protocol outlines the synthesis of this compound from potassium phthalimide and allyl bromide.
Materials:
-
Potassium phthalimide
-
Allyl bromide
-
Dimethylformamide (DMF), anhydrous
-
Chloroform
-
Water
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for filtration
Procedure:
-
In a round-bottom flask, dissolve potassium phthalimide in anhydrous dimethylformamide (DMF).
-
To this solution, add allyl bromide dropwise with constant stirring.
-
Heat the reaction mixture to 50-60°C and maintain it at this temperature for several hours until the reaction is complete (monitoring by TLC is recommended).
-
After cooling to room temperature, pour the reaction mixture into water and extract the product with chloroform.
-
Combine the organic layers and wash with water to remove residual DMF and salts.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain a crystalline solid.
Note: A specific yield for this reaction was not found in the searched literature.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Potential Biological Activities
Analgesic and Anti-inflammatory Potential
Numerous derivatives of isoindoline-1,3-dione have been investigated for their analgesic and anti-inflammatory properties. The mechanism of action for the anti-inflammatory effects of many of these compounds is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.
Experimental Protocol: Acetic Acid-Induced Writhing Test (General)
This protocol is a general method used to assess the analgesic activity of test compounds.
Animals:
-
Male Swiss albino mice (20-25 g)
Procedure:
-
Divide the animals into groups: a control group, a standard drug group (e.g., aspirin), and test groups receiving different doses of the compound.
-
Administer the test compound or standard drug orally or intraperitoneally.
-
After a set period (e.g., 30-60 minutes), induce writhing by intraperitoneal injection of a 0.6% acetic acid solution.
-
Observe the mice for a defined period (e.g., 20 minutes) and count the number of writhes (abdominal constrictions and stretching of hind limbs).
-
Calculate the percentage of inhibition of writhing for the test and standard groups compared to the control group.
Experimental Protocol: Carrageenan-Induced Paw Edema (General)
This is a standard model for evaluating acute anti-inflammatory activity.
Animals:
-
Wistar rats (150-200 g)
Procedure:
-
Group the animals and administer the test compound or a standard anti-inflammatory drug (e.g., indomethacin).
-
After a specified time, induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculate the percentage of edema inhibition for each group in comparison to the control group.
Potential Anti-inflammatory Signaling Pathway
Caption: Inhibition of the COX pathway by isoindoline-1,3-dione derivatives.
Acetylcholinesterase (AChE) Inhibitory Potential
Derivatives of isoindoline-1,3-dione have also been explored as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.
Experimental Protocol: Ellman's Method for AChE Inhibition (General)
This spectrophotometric method is widely used to screen for AChE inhibitors.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) as Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compound and a standard inhibitor (e.g., donepezil)
Procedure:
-
Prepare solutions of the test compound at various concentrations.
-
In a 96-well plate, add the phosphate buffer, the test compound solution, and the AChE enzyme solution.
-
Incubate the mixture for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATCI) and DTNB.
-
Measure the absorbance of the yellow-colored product (5-thio-2-nitrobenzoate) at 412 nm over time using a microplate reader.
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
AChE Inhibition Signaling Pathway
Caption: Inhibition of acetylcholine hydrolysis by an AChE inhibitor.
Conclusion
This compound is a readily synthesizable compound that serves as a valuable precursor for more complex molecules. While direct biological data for this specific compound is limited in the public domain, the established pharmacological profile of the isoindoline-1,3-dione core suggests that it may possess interesting biological properties worthy of further investigation, particularly in the areas of analgesia, anti-inflammatory, and neurodegenerative disease research. The experimental protocols and workflows provided in this guide offer a foundation for researchers to synthesize and evaluate the biological potential of this compound and its derivatives.
Spectroscopic and Synthetic Profile of 2-Allylisoindoline-1,3-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of 2-Allylisoindoline-1,3-dione (also known as N-allylphthalimide), a valuable building block in organic synthesis and medicinal chemistry. Due to the limited availability of a complete, published dataset for this specific molecule, this guide combines a standard synthesis protocol with an analysis of its expected spectroscopic characteristics based on established principles and data from analogous compounds.
Chemical Structure and Properties
This compound is a derivative of phthalimide with an allyl group attached to the nitrogen atom. Its chemical structure is as follows:
Chemical Formula: C₁₁H₉NO₂ Molecular Weight: 187.19 g/mol CAS Number: 5428-09-1
Synthesis Protocol: The Gabriel Synthesis
The most common and efficient method for the preparation of this compound is a variation of the Gabriel synthesis. This method involves the N-alkylation of phthalimide.
Experimental Protocol
Materials:
-
Phthalimide
-
Potassium carbonate (anhydrous)
-
Allyl bromide
-
Dimethylformamide (DMF)
-
Distilled water
-
Ethanol
Procedure:
-
To a stirred solution of phthalimide (1.0 eq) in anhydrous dimethylformamide (DMF), add anhydrous potassium carbonate (1.1 eq).
-
Stir the resulting suspension at room temperature for 30 minutes.
-
To this mixture, add allyl bromide (1.1 eq) dropwise.
-
Heat the reaction mixture to 60-70 °C and maintain stirring for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water with stirring.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound as a white solid.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on its chemical structure and data from similar N-substituted phthalimides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.85 | dd | 2H | Aromatic H (ortho to C=O) |
| ~7.72 | dd | 2H | Aromatic H (meta to C=O) |
| ~5.85 | m | 1H | -CH=CH₂ |
| ~5.25 | d | 1H | -CH=CH₂ (trans) |
| ~5.20 | d | 1H | -CH=CH₂ (cis) |
| ~4.30 | d | 2H | N-CH₂- |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~167.8 | C=O |
| ~134.0 | Aromatic C (quaternary) |
| ~132.5 | -CH=CH₂ |
| ~131.8 | Aromatic C-H |
| ~123.2 | Aromatic C-H |
| ~117.5 | -CH=CH₂ |
| ~40.5 | N-CH₂- |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium | =C-H stretch (alkene) |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1770 | Strong | C=O stretch (asymmetric, imide) |
| ~1715 | Strong | C=O stretch (symmetric, imide) |
| ~1645 | Medium | C=C stretch (alkene) |
| ~1605, ~1465 | Medium | C=C stretch (aromatic) |
| ~1420 | Strong | C-N stretch |
| ~990, ~920 | Strong | =C-H bend (alkene, out-of-plane) |
| ~720 | Strong | C-H bend (aromatic, ortho-disubstituted) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrum Data (Electron Ionization, EI)
| m/z | Relative Abundance (%) | Assignment |
| 187 | High | [M]⁺ (Molecular Ion) |
| 160 | Medium | [M - C₂H₃]⁺ |
| 146 | High | [M - C₃H₅]⁺ (Loss of allyl group) |
| 133 | Medium | [C₈H₅O₂]⁺ |
| 104 | High | [C₇H₄O]⁺ |
| 76 | High | [C₆H₄]⁺ |
Experimental and Analytical Workflow
The general workflow for the synthesis and characterization of this compound is depicted in the following diagram. This process ensures the successful synthesis of the target compound and the verification of its purity and structural integrity through various spectroscopic techniques.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
Solubility Profile of 2-Allylisoindoline-1,3-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Allylisoindoline-1,3-dione (also known as N-allylphthalimide) in common laboratory solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on predicting solubility based on the compound's structure and the known solubility of its parent compound, phthalimide. Furthermore, a detailed experimental protocol for determining the precise solubility of this compound is provided, enabling researchers to generate crucial data for applications in synthesis, purification, and formulation.
Core Data Presentation: Predicted Solubility of this compound
The solubility of a compound is primarily governed by the principle of "like dissolves like," where substances with similar polarities tend to be soluble in one another.[1][2] this compound possesses a largely nonpolar phthalimide ring system and a nonpolar allyl group, with polar character introduced by the two carbonyl groups of the imide function. This structure suggests a general preference for solubility in organic solvents over water.
The parent compound, phthalimide, is slightly soluble in water and ethanol, and soluble in acetone and ethyl acetate.[3] The addition of the nonpolar allyl group in this compound is expected to decrease its solubility in polar solvents like water and alcohols, and increase its solubility in nonpolar solvents such as hexane and toluene, compared to phthalimide.
The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents. These predictions are based on its chemical structure and solubility data for structurally related compounds.
| Solvent | Chemical Formula | Solvent Type | Predicted Solubility | Rationale |
| Water | H₂O | Polar Protic | Sparingly Soluble to Insoluble | The large, nonpolar aromatic ring and allyl group are expected to dominate, leading to poor solvation by water. |
| Methanol | CH₃OH | Polar Protic | Slightly Soluble | The nonpolar character of the molecule will likely limit solubility, though some interaction with the polar hydroxyl group is possible. |
| Ethanol | C₂H₅OH | Polar Protic | Slightly to Moderately Soluble | The slightly larger alkyl chain of ethanol compared to methanol may improve solvation of the nonpolar regions. Phthalimide itself is slightly soluble in ethanol.[3] |
| Acetone | CH₃COCH₃ | Polar Aprotic | Soluble | Acetone's ability to act as a hydrogen bond acceptor and its moderate polarity should allow for good solvation of the polar imide group and the nonpolar regions. Phthalimide is soluble in acetone.[3] |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Soluble | DCM is a good solvent for a wide range of organic compounds with moderate polarity. |
| Chloroform | CHCl₃ | Polar Aprotic | Soluble | Similar to DCM, chloroform is expected to be a good solvent for this compound. |
| Ethyl Acetate | CH₃COOC₂H₅ | Polar Aprotic | Soluble | As a moderately polar solvent, it should effectively dissolve this compound. Phthalimide is soluble in ethyl acetate. |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Very Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Hexane | C₆H₁₄ | Nonpolar | Moderately to Sparingly Soluble | The presence of the polar imide group may limit solubility in highly nonpolar solvents like hexane. |
| Toluene | C₇H₈ | Nonpolar | Moderately Soluble | The aromatic nature of toluene may allow for favorable π-stacking interactions with the phthalimide ring, enhancing solubility compared to hexane. |
Experimental Protocol: Determination of Equilibrium Solubility by the Shake-Flask Method
To obtain quantitative solubility data, the following detailed experimental protocol based on the widely accepted shake-flask method is recommended.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected solvent (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility = Concentration of the diluted sample × Dilution factor
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Workflow for determining the solubility of this compound.
References
Thermal Stability and Decomposition of 2-Allylisoindoline-1,3-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature lacks specific experimental data on the thermal stability and decomposition of 2-Allylisoindoline-1,3-dione. This guide provides a comprehensive overview based on the known thermal behavior of structurally related N-substituted phthalimides and outlines standard analytical protocols for its characterization.
Introduction
This compound, also known as N-allylphthalimide, belongs to the class of N-substituted phthalimides. The thermal stability of such compounds is a critical parameter in drug development, chemical synthesis, and material science, as it dictates storage conditions, processing temperatures, and potential degradation pathways. Understanding the thermal decomposition of this molecule is essential for ensuring product quality, safety, and for identifying potential reactive hazards.
This technical guide summarizes the expected thermal behavior of this compound based on analogous compounds and provides detailed, generalized experimental protocols for its analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Predicted Thermal Decomposition Pathways
The thermal decomposition of N-substituted phthalimides can proceed through various pathways, largely dependent on the nature of the substituent on the nitrogen atom and the pyrolysis conditions. Based on studies of similar compounds, the decomposition of this compound is likely to involve the cleavage of the N-allyl bond and fragmentation of the phthalimide ring.
Pyrolysis of N-substituted phthalimides can lead to the formation of phthalimide itself as a primary decomposition product.[1] Further heating of the phthalimide core can result in the evolution of toxic gases such as hydrogen cyanide, isocyanic acid, and nitrogen oxides.[2] In the presence of oxygen, oxidation reactions can also occur.[2]
One potential decomposition pathway for the phthalimide ring involves rearrangement and decarboxylation to form benzonitrile and carbon dioxide.[3] Alternatively, under certain conditions, hydrolysis (if moisture is present) could lead to phthalic acid, which subsequently decarboxylates to benzene and carbon dioxide.[3] The allyl group is expected to undergo complex reactions, potentially leading to the formation of volatile organic compounds.
Caption: Predicted decomposition pathways of this compound.
Quantitative Data (Hypothetical)
As no specific experimental data is available for this compound, the following tables are presented as templates for data that would be obtained from TGA and DSC analyses.
Table 1: Hypothetical TGA Data for this compound
| Parameter | Value (Nitrogen Atmosphere) | Value (Air Atmosphere) |
| Onset Decomposition Temp. (Tonset) | 250 - 300 °C | 240 - 290 °C |
| Temperature at 5% Weight Loss (T5%) | 260 - 310 °C | 250 - 300 °C |
| Temperature at Max Decomposition Rate (Tpeak) | 300 - 350 °C | 290 - 340 °C |
| Residual Mass at 600 °C | < 5% | < 2% |
Table 2: Hypothetical DSC Data for this compound
| Parameter | Value |
| Melting Point (Tm) | 70 - 80 °C |
| Enthalpy of Fusion (ΔHf) | 15 - 25 kJ/mol |
| Decomposition Exotherm Onset | 250 - 300 °C |
| Enthalpy of Decomposition (ΔHd) | 100 - 200 kJ/mol |
Experimental Protocols
The following are detailed, generalized protocols for conducting TGA and DSC analyses on a solid organic compound such as this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the sample by measuring its mass change as a function of temperature.
Apparatus: A thermogravimetric analyzer equipped with a sensitive microbalance, a furnace, a temperature programmer, and a purge gas system.
Procedure:
-
Sample Preparation: A small amount of the sample (typically 3-10 mg) is accurately weighed into a clean, tared TGA crucible (e.g., alumina or platinum).
-
Instrument Setup: The crucible is placed onto the TGA balance.
-
Atmosphere: The furnace is sealed, and a purge gas (e.g., high-purity nitrogen or air) is introduced at a constant flow rate (e.g., 20-50 mL/min) to provide an inert or oxidative environment, respectively.
-
Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The sample weight, temperature, and time are continuously recorded throughout the experiment.
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition, temperatures at specific weight loss percentages, and the final residual mass. The derivative of the TGA curve (DTG) is used to identify the temperatures of maximum decomposition rates.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in the sample as a function of temperature, including melting and decomposition.
Apparatus: A differential scanning calorimeter with a furnace, temperature sensors, and a data acquisition system.
Procedure:
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into a DSC pan (e.g., aluminum). The pan is hermetically sealed. An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell.
-
Atmosphere: A purge gas (e.g., high-purity nitrogen) is passed through the cell at a constant flow rate (e.g., 20-50 mL/min).
-
Thermal Program: The sample is subjected to a controlled temperature program. A typical program would involve:
-
Heating from ambient temperature to a temperature above the expected melting point (e.g., 100 °C) at a constant rate (e.g., 10 °C/min) to observe the melting transition.
-
Cooling back to ambient temperature.
-
A second heating ramp to a higher temperature (e.g., 400 °C) at the same rate to observe any other transitions and the onset of decomposition.
-
-
Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). The peak areas are integrated to determine the enthalpy of these transitions.
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Conclusion
References
- 1. academic.oup.com [academic.oup.com]
- 2. Toxic pollutants emitted from thermal decomposition of phthalimide compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The thermal behavior and pyrolysis mechanism of a polyimide gas separation membrane - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00489B [pubs.rsc.org]
The Isoindoline-1,3-dione Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Diverse Biological Activities of Isoindoline-1,3-dione Derivatives.
The isoindoline-1,3-dione core, commonly known as the phthalimide scaffold, represents a cornerstone in medicinal chemistry. Its unique structural and physicochemical properties have made it a "privileged" structure, capable of interacting with a wide array of biological targets. Historically brought to prominence by the controversial drug thalidomide, this scaffold has undergone a remarkable renaissance. Modern research has unveiled its vast therapeutic potential, leading to the development of potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. This guide provides a comprehensive overview of the key biological activities of isoindoline-1,3-dione derivatives, focusing on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms.
Anticancer Activity
Isoindoline-1,3-dione derivatives, particularly the immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide, have revolutionized the treatment of hematological malignancies such as multiple myeloma.[1] Their mechanism often involves the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex. Beyond the established IMiDs, a plethora of novel derivatives have been synthesized and evaluated against various cancer cell lines, demonstrating broad cytotoxic and antiproliferative effects.
Quantitative Anticancer Data
The cytotoxic potential of various isoindoline-1,3-dione derivatives has been extensively documented. The half-maximal inhibitory concentration (IC₅₀) and cytotoxic concentration (CC₅₀) are key metrics used to quantify this activity.
| Compound/Derivative | Cell Line(s) | Activity Type | Result (µM or µg/mL) | Reference(s) |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji, K562 | Cytotoxicity | CC₅₀ = 0.26 µg/mL (Raji) | [1] |
| CC₅₀ = 3.81 µg/mL (K562) | [1] | |||
| Compound 7 (containing azide and silyl ether) | A549 | Inhibition | IC₅₀ = 19.41 µM | [2] |
| N-(4-bromophenyl)-2-(1,3-dioxoisoindolin-2-yl) acetamide (Compound 3) | Caco-2 | Proliferation | IC₅₀ = 0.080 µmol/mL | |
| Various N-substituted derivatives | HeLa, C6, A549 | Proliferation | Active at 5-100 µM concentrations | [2] |
Key Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, is measured spectrophotometrically after solubilization.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isoindoline-1,3-dione derivatives in culture medium. After incubation, replace the old medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will form formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a buffered detergent solution, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance (OD) of the resulting colored solution using a microplate reader at a wavelength of 570-590 nm. A reference wavelength of >650 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathway: Cereblon-Mediated Degradation
The anticancer effects of thalidomide and its analogs are primarily mediated by their interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex. This interaction redirects the ligase's activity towards neo-substrates, leading to their ubiquitination and subsequent proteasomal degradation. Key targets include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), whose degradation is cytotoxic to multiple myeloma cells.
Anti-inflammatory Activity
The anti-inflammatory properties of isoindoline-1,3-dione derivatives are well-established, stemming from the initial discovery of thalidomide's ability to inhibit Tumor Necrosis Factor-alpha (TNF-α).[3] This activity is attributed to the enhanced degradation of TNF-α mRNA, a post-transcriptional mechanism that selectively reduces the production of this key pro-inflammatory cytokine.[3][4][5] Many derivatives also exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.
Quantitative Anti-inflammatory Data
The anti-inflammatory efficacy is often measured by inhibition of enzymes like COX-1 and COX-2 or by assessing the reduction of inflammatory markers.
| Compound/Derivative | Target/Assay | Activity Type | Result (IC₅₀ or % Inhibition) | Reference(s) |
| Thalidomide | LPS-induced TNF-α (Monocytes) | Inhibition | Reduces TNF-α mRNA half-life from ~30 to ~17 min | [3] |
| Aminoacetylenic derivatives (ZM4, ZM5) | COX-1 / COX-2 | Inhibition | IC₅₀ = 3.0-3.6 µM | |
| N-substituted arylpiperazine derivatives (E, F, H, I) | COX-2 | Inhibition | Showed greater inhibition than meloxicam | [6] |
| Aminoacetylenic derivatives (ZM3, ZM4, ZM5) | LPS-stimulated spleen cells | Suppression | Suppressed TNF-α production | [7] |
| Triazole-phthalimide derivatives (3a, 3b, 3g) | Protein Denaturation | Inhibition | 74-83% inhibition at 500 µg/ml | [8] |
Key Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This is a classic and widely used in vivo model for evaluating the acute anti-inflammatory activity of pharmacological agents.
Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rodent's paw induces a localized, biphasic inflammatory response characterized by edema (swelling), erythema, and hyperalgesia. The increase in paw volume is a quantifiable measure of inflammation.
Detailed Protocol:
-
Animal Acclimatization: Use adult rats (e.g., Wistar or Sprague-Dawley) and allow them to acclimatize to laboratory conditions for at least one week.
-
Grouping and Fasting: Divide animals into groups (e.g., n=6 per group): a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the isoindoline-1,3-dione derivative. Fast the animals overnight before the experiment with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This serves as the baseline reading.
-
Drug Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before inducing inflammation. The control group receives only the vehicle.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension (in sterile saline) into the subplantar region of the right hind paw of each rat.[9]
-
Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[9]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.
Antimicrobial Activity
The versatile isoindoline-1,3-dione scaffold has also been explored for its potential to combat microbial infections. Numerous derivatives have been synthesized and tested against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains, with some compounds showing moderate to potent activity.[10][11]
Quantitative Antimicrobial Data
Antimicrobial efficacy is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism(s) | Result (MIC in µg/mL or Zone of Inhibition) | Reference(s) |
| 2-{4-[1-Acetyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}isoindoline-1,3-dione | Broad spectrum (G+ and G- bacteria) | Showed broad-spectrum activity | [11] |
| (E)-2-{4-[3-(4-chlorophenyl)acryloyl]phenyl}isoindoline-1,3-dione | Fungi | Showed promising antifungal activity | [11] |
| N-(substituted-phenyl)oxalamide derivatives | S. aureus, E. coli, Fungal strains | Moderate activity observed | [10] |
| Thienyl bisimide derivatives | B. subtilis, E. coli, A. niger | Remarkable activity at 10 µg/mL |
Other Biological Activities
The therapeutic reach of isoindoline-1,3-dione derivatives extends beyond the aforementioned areas. Notably, they have been investigated as potent inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.
Acetylcholinesterase (AChE) Inhibition
| Compound/Derivative | Target | Result (IC₅₀) | Reference(s) |
| N-benzyl pyridinium hybrids | AChE | 2.1 - 7.4 µM | |
| 2-(diethylaminoalkyl) derivatives | AChE | 0.9 - 19.5 µM | |
| Phenylpiperazine derivative I | AChE | 1.12 µM |
Visualizing the Drug Discovery Workflow
The development of novel isoindoline-1,3-dione derivatives follows a structured, multi-stage process common to all drug discovery efforts. This workflow integrates various scientific disciplines to identify, optimize, and validate new therapeutic agents.[12][13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thalidomide exerts its inhibitory action on tumor necrosis factor alpha by enhancing mRNA degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Thalidomide exerts its inhibitory action on tumor necrosis factor alpha by enhancing mRNA degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. media.neliti.com [media.neliti.com]
- 9. [PDF] Synthesis, Characterization and Antibacterial Activity of Isoindoline-1,3-dione Derivatives | Semantic Scholar [semanticscholar.org]
- 10. gsconlinepress.com [gsconlinepress.com]
- 11. Synthesis and Antimicrobial Activity of some Novel Isoindoline-1,3-Dione Derivatives | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]
- 12. Drug Discovery Workflow - What is it? [vipergen.com]
- 13. Drug Discovery and Development: A Step-By-Step Process | ZeClinics [zeclinics.com]
- 14. blog.biobide.com [blog.biobide.com]
The Isoindoline-1,3-dione Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The isoindoline-1,3-dione, or phthalimide, core is a structurally simple yet remarkably versatile scaffold that has given rise to a wide array of biologically active compounds. From the tragic history and subsequent rebirth of thalidomide to the development of novel targeted therapies, this heterocyclic framework remains a focal point of intense investigation in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, analgesic, and neuroprotective properties.[1] This guide provides a comprehensive overview of the key therapeutic applications, mechanisms of action, and experimental methodologies associated with isoindoline-1,3-dione derivatives, serving as a technical resource for professionals in drug discovery and development.
Anticancer Activity: The Legacy of Thalidomide and Beyond
The most profound impact of isoindoline-1,3-dione derivatives has been in oncology, beginning with the repurposing of thalidomide and the subsequent development of its more potent and specific analogs, lenalidomide and pomalidomide.[2] These agents, known as Immunomodulatory imide Drugs (IMiDs), have revolutionized the treatment of multiple myeloma.[2][3] The anticancer effects of this class are primarily mediated by their interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex.[3][4]
Beyond the established IMiDs, researchers continue to explore novel derivatives with cytotoxic effects against various cancer cell lines, including lung, cervical, and glioma cancer cells.[5][6] The anticancer activity often varies significantly based on the N-substituent on the phthalimide core, highlighting the importance of structure-activity relationship (SAR) studies.[7]
Mechanism of Action: Cereblon-Mediated Protein Degradation
Thalidomide and its analogs function as "molecular glues," effectively hijacking the CRL4-CRBN E3 ubiquitin ligase complex.[4] In its native state, the complex ubiquitinates specific proteins, targeting them for degradation by the proteasome. When an IMiD binds to Cereblon, it alters the substrate specificity of the complex, causing it to recognize and ubiquitinate "neosubstrates" that it would not normally target.[4][8]
In the context of multiple myeloma, the key neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2] Their degradation leads to the downregulation of critical myeloma survival factors, such as IRF4 and MYC, and enhances anti-tumor immunity by stimulating T-cell activity, ultimately causing cancer cell death.[2][9] This targeted protein degradation mechanism is a paradigm shift in drug discovery and is the foundation for the development of Proteolysis Targeting Chimeras (PROTACs).[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. inotiv.com [inotiv.com]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. atcc.org [atcc.org]
Acetylcholinesterase Inhibitory Activity of Isoindoline-1,3-diones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the acetylcholinesterase (AChE) inhibitory activity of isoindoline-1,3-dione derivatives, a promising class of compounds in the development of therapeutics for Alzheimer's disease. Alzheimer's disease is characterized by a decline in acetylcholine levels in the brain, and AChE inhibitors are a primary treatment strategy to alleviate symptoms by preventing the breakdown of this crucial neurotransmitter.[1][2] Isoindoline-1,3-dione (phthalimide) derivatives have emerged as a noteworthy pharmacophore for designing new AChE inhibitors, with some demonstrating potent and selective activity.[1][3]
Quantitative Data on Acetylcholinesterase Inhibition
The following tables summarize the in vitro acetylcholinesterase inhibitory activity (IC50 values) of various series of isoindoline-1,3-dione derivatives as reported in the scientific literature. A lower IC50 value indicates greater inhibitory potency.
Table 1: 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione Derivatives
| Compound | Substituent on Benzyl Ring | IC50 (µM) vs. AChE | Reference |
| 4a | 2-Cl | 0.91 ± 0.045 | [2] |
| 4g | 3-OCH3 | 5.5 ± 0.7 | [2] |
| Donepezil (Reference) | - | 0.14 ± 0.03 | [2] |
Table 2: Isoindoline-1,3-dione-N-benzyl Pyridinium Hybrids
| Compound | Substituent on Benzyl Moiety | IC50 (µM) vs. AChE | Reference |
| 7a | 4-F | 2.1 ± 0.6 | [1] |
| 7f | 4-F | 2.1 | [4][5] |
| 7b | 4-CH3 | 5.4 ± 0.9 | [1] |
| 7g | 4-CH3 | 4.8 ± 0.5 | [1] |
| Rivastigmine (Reference) | - | 11.07 | [1] |
Table 3: 2-(Diethylaminoalkyl)-isoindoline-1,3-dione Derivatives
| Number of Methylene Groups | IC50 (µM) vs. AChE | Reference |
| 3 to 8 | 0.9 to 19.5 | [6] |
Table 4: Isoindoline-1,3-dione-based Acetohydrazide Derivatives
| Compound | R1 | R3 | IC50 (µM) vs. AChE | IC50 (µM) vs. BChE | Reference |
| 8a | - | - | 0.11 ± 0.05 | 30.2 ± 2.8 | [7] |
| 8d | - | - | 0.16 ± 0.03 | 11.8 ± 0.5 | [7] |
| 8f | CH3 | p-oxypropyl-isoindolinedione | 0.32 ± 0.02 | - | [7] |
| 8g | C2H5 | - | 0.86 ± 0.02 | 5.7 ± 0.2 | [7] |
| Donepezil (Reference) | - | - | 0.023 ± 0.02 | 7.2 ± 0.1 | [7] |
Experimental Protocols
General Synthesis of Isoindoline-1,3-dione Derivatives
The synthesis of isoindoline-1,3-dione derivatives often involves the reaction of phthalic anhydride or a substituted phthalic anhydride with a primary amine. The following are generalized procedures for the synthesis of different classes of these inhibitors.
1. Synthesis of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione Derivatives:
This synthesis is typically a multi-step process. First, an intermediate, 2-(2-(piperazin-1-yl)ethyl)isoindoline-1,3-dione, is prepared. This can be achieved through a Gabriel synthesis by reacting phthalic anhydride with N-(2-aminoethyl)piperazine. The resulting intermediate is then reacted with a substituted or unsubstituted benzyl halide to yield the final product.
-
Step 1: Synthesis of 2-(2-(Piperazin-1-yl)ethyl)isoindoline-1,3-dione. Equimolar amounts of phthalic anhydride and N-(2-aminoethyl)piperazine are refluxed in a suitable solvent such as toluene for several hours. The product is then isolated and purified.
-
Step 2: Benzylation. The intermediate from Step 1 is reacted with a benzyl halide (e.g., benzyl chloride) in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane. The reaction mixture is stirred, often at room temperature, until completion. The final product is then purified, typically by crystallization or chromatography.
2. Synthesis of Isoindoline-1,3-dione-N-benzyl Pyridinium Hybrids:
These compounds are synthesized through a multi-step pathway starting from phthalic anhydride and glycine.
-
Step 1: Synthesis of 2-(1,3-dioxoisoindolin-2-yl)acetic acid. Phthalic anhydride is reacted with glycine in the presence of a base like potassium carbonate in a solvent such as glacial acetic acid under reflux.
-
Step 2: Amidation. The product from Step 1 is coupled with an aminomethylpyridine (e.g., 3- or 4-(aminomethyl)pyridine) using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBT) in a solvent like chloroform at room temperature.[3]
-
Step 3: Quaternization. The resulting amide is then reacted with a substituted benzyl halide in a solvent like acetonitrile at an elevated temperature to form the final N-benzyl pyridinium salt.
3. Synthesis of 2-(Diethylaminoalkyl)-isoindoline-1,3-dione Derivatives:
These compounds are synthesized by reacting potassium phthalimide with a diethylaminoalkyl halide (e.g., N,N-diethyl-n-chloroalkanamine). The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) at an elevated temperature.
4. Synthesis of Isoindoline-1,3-dione-based Acetohydrazide Derivatives:
This synthesis involves several steps to build the final molecule.
-
Step 1: Synthesis of (benzyl-alkyl-amino)-acetic acid ethyl esters. A secondary amine is reacted with ethyl bromoacetate in the presence of a base like potassium carbonate in DMF.[1]
-
Step 2: Hydrazinolysis. The resulting ester is then treated with hydrazine hydrate in ethanol under reflux to form the corresponding hydrazide.[1]
-
Step 3: Synthesis of (3-(1,3-dioxoisoindolin-2-yl)propoxy)benzaldehyde. Phthalimide is reacted with a hydroxybenzaldehyde derivative and 2-(3-bromopropyl)isoindoline-1,3-dione in the presence of potassium carbonate in DMF at an elevated temperature.[1]
-
Step 4: Final Condensation. The hydrazide from Step 2 is reacted with the aldehyde from Step 3 in the presence of a catalytic amount of an acid (e.g., p-toluenesulfonic acid) under reflux to yield the final acetohydrazide derivative.[1]
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The in vitro acetylcholinesterase inhibitory activity is commonly determined using the spectrophotometric method developed by Ellman.[8]
Principle: The assay measures the activity of AChE by monitoring the hydrolysis of the substrate acetylthiocholine (ATCh). ATCh is hydrolyzed by AChE to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion. The rate of the formation of this colored product is measured spectrophotometrically at 412 nm and is directly proportional to the AChE activity.[8]
Reagents:
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) solution (from electric eel or other sources)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Acetylthiocholine iodide (ATCI) solution
-
Test compounds (isoindoline-1,3-dione derivatives) dissolved in a suitable solvent (e.g., DMSO) and diluted in buffer.
Procedure:
-
In a 96-well microplate, add the phosphate buffer, the test compound solution at various concentrations, and the DTNB solution.
-
Initiate the reaction by adding the AChE solution to each well.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Start the enzymatic reaction by adding the substrate (ATCI) solution.
-
Immediately measure the absorbance at 412 nm at regular intervals for a specific duration using a microplate reader.
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition for each concentration of the test compound is calculated by comparing its reaction rate to that of a control (without inhibitor).
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Mechanism of Acetylcholinesterase Inhibition
Many isoindoline-1,3-dione derivatives are designed as dual-binding site inhibitors of AChE. This means they interact with both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of the enzyme.[6] The isoindoline-1,3-dione moiety is believed to interact with the PAS, while another part of the molecule, often an N-benzylamine or a similar fragment, interacts with the CAS.[3] This dual inhibition can be more effective in managing the symptoms of Alzheimer's disease.
Caption: Mechanism of Acetylcholinesterase (AChE) inhibition in a cholinergic synapse.
General Experimental Workflow for Screening AChE Inhibitors
The process of identifying and characterizing new isoindoline-1,3-dione based AChE inhibitors typically follows a structured workflow, from initial design and synthesis to biological evaluation.
References
- 1. Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. sid.ir [sid.ir]
- 6. Design, synthesis and evaluation of novel 2-(aminoalkyl)-isoindoline-1,3-dione derivatives as dual-binding site acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unveiling the Anti-inflammatory Potential of N-Substituted Phthalimides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Within this landscape, N-substituted phthalimides have emerged as a promising class of compounds, demonstrating significant potential in modulating key inflammatory pathways. This technical guide provides an in-depth exploration of the anti-inflammatory properties of these versatile molecules, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological mechanisms.
Core Anti-inflammatory Mechanisms: Targeting Key Mediators
N-substituted phthalimides exert their anti-inflammatory effects through a multi-pronged approach, primarily by inhibiting the production of pro-inflammatory cytokines and enzymes. A significant body of research highlights their ability to suppress Tumor Necrosis Factor-alpha (TNF-α), a pivotal cytokine in the inflammatory cascade.[1][2] The modulation of other key players such as cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, has also been identified as a crucial mechanism of action.[3][4] Furthermore, studies have indicated that these compounds can interfere with the production of nitric oxide (NO), another important inflammatory mediator.[5]
The anti-inflammatory activity of N-substituted phthalimides is intricately linked to their chemical structure. The nature of the substituent on the nitrogen atom of the phthalimide core plays a critical role in determining the potency and selectivity of these compounds.[2][6] Researchers have explored a wide array of substituents, including alkyl, aryl, and heterocyclic moieties, to optimize their anti-inflammatory profile.[2][6] For instance, tetrafluorination of the phthalimide ring has been shown to substantially increase TNF-α inhibitory activity.[2]
Quantitative Analysis of Anti-inflammatory Activity
The anti-inflammatory efficacy of various N-substituted phthalimide derivatives has been quantified through a range of in vitro and in vivo assays. The following tables summarize key data from the literature, providing a comparative overview of their potency.
Table 1: In Vitro Inhibition of Inflammatory Mediators by N-Substituted Phthalimides
| Compound ID/Description | Assay | Target Cell Line/Enzyme | IC50 / % Inhibition | Reference |
| LASSBio-468 (3e) | TNF-α Production | LPS-stimulated neutrophils | ED50 = 2.5 mg/kg (in vivo) | [7] |
| Tetrafluorothalidomide (212) | TNF-α Inhibition | - | >500 times more potent than thalidomide | [2] |
| Compound 52 | TNF-α Production | - | 200 times more potent than thalidomide | [2] |
| Compound 75 | TNF-α Production | - | IC50 = 28.9 µM (8 times better than thalidomide) | [2] |
| Compound IIh | NO Production | LPS-stimulated RAW264.7 cells | IC50 = 8.7 µg/mL | [5] |
| Compounds 15-18 | COX-1 and COX-2 | - | 72-75% inhibition at 5 µM | [2] |
| Compound 17c | COX-2 Inhibition | - | 32% decrease | [8] |
Table 2: In Vivo Anti-inflammatory Activity of N-Substituted Phthalimides
| Compound ID/Description | Animal Model | Dose | % Edema Inhibition | Reference |
| Compound 3b | Carrageenan-induced paw edema (mice) | 225 mg/kg | 69% | [9] |
| Compound 5c | Carrageenan-induced paw edema (mice) | 225 mg/kg | 56.2% | [9] |
| Compound 17 | Carrageenan-induced paw edema (rats) | 10 mg/kg | More effective than Ibuprofen and Diclofenac | [2] |
| N-(pyridin-3-ylmethyl)-4,5,6,7-tetrafluorophthalimide (32) | PMA-induced mouse-ear swelling | 0.2 mM/kg (oral) | 63% | [10] |
| N-(pyridin-3-ylmethyl)-4,5,6,7-tetrafluorophthalimide (32) | Carrageenan foot oedema (rat) | - | ID50 = 0.14 µM/kg | [10] |
Key Signaling Pathways
The anti-inflammatory effects of N-substituted phthalimides are often mediated by their interference with crucial intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression, has been identified as a key target.[4][11] By inhibiting the NF-κB pathway, these compounds can effectively downregulate the expression of a wide range of pro-inflammatory genes, including those encoding for cytokines and chemokines.
Caption: Inhibition of the NF-κB pathway by N-substituted phthalimides.
Some phthalimide analogues have also been shown to activate the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor with anti-inflammatory properties.[11] Activation of PPAR-γ can lead to the suppression of inflammatory responses, suggesting another potential mechanism of action for this class of compounds.[11]
Experimental Protocols
To facilitate further research and validation, this section provides detailed methodologies for key experiments cited in the literature for evaluating the anti-inflammatory properties of N-substituted phthalimides.
In Vitro Assay: Determination of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Objective: To assess the inhibitory effect of N-substituted phthalimides on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells.
Methodology:
-
Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test N-substituted phthalimide derivatives. Cells are pre-incubated for 1 hour.
-
LPS Stimulation: Following pre-incubation, cells are stimulated with LPS (1 µg/mL) and incubated for an additional 24 hours.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured as an indicator of NO production.
-
100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance at 540 nm is measured using a microplate reader.
-
-
Data Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment. The IC50 value is determined from the dose-response curve.
Caption: Experimental workflow for the in vitro nitric oxide production assay.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rodents
Objective: To evaluate the in vivo acute anti-inflammatory activity of N-substituted phthalimides.
Methodology:
-
Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Animals are randomly divided into groups (e.g., control, standard drug, test compound groups) and fasted overnight with free access to water.
-
Compound Administration: The test N-substituted phthalimide derivatives are administered orally (p.o.) or intraperitoneally (i.p.) at a specific dose. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., Indomethacin, Ibuprofen).
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: The paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Caption: Experimental workflow for the in vivo carrageenan-induced paw edema assay.
Conclusion and Future Directions
N-substituted phthalimides represent a versatile and promising scaffold for the development of novel anti-inflammatory therapeutics. Their ability to modulate key inflammatory mediators and signaling pathways, coupled with the potential for structural optimization, makes them attractive candidates for further investigation. Future research should focus on elucidating the detailed structure-activity relationships, exploring their effects on a broader range of inflammatory targets, and conducting comprehensive preclinical and clinical studies to evaluate their therapeutic potential in various inflammatory diseases. The methodologies and data presented in this guide provide a solid foundation for advancing the discovery and development of this important class of compounds.
References
- 1. Tumor necrosis factor-alpha production-inhibiting activity of phthalimide analogues on human leukemia THP-1 cells and a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedgrid.com [biomedgrid.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Anti-Inflammatory Activity of New Alkyl-Substituted Phthalimide 1H-1,2,3-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New anti-inflammatory N-pyridinyl(alkyl)phthalimides acting as tumour necrosis factor-alpha production inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The In Vitro and In Vivo Anti-Inflammatory Effects of a Phthalimide PPAR-γ Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: N-Alkylation of Potassium Phthalimide with Allyl Bromide
Introduction
The N-alkylation of potassium phthalimide is a crucial step in the Gabriel synthesis, a robust and widely utilized method for the selective preparation of primary amines.[1] This reaction avoids the common issue of over-alkylation often encountered with the direct alkylation of ammonia.[2][3] The process involves the nucleophilic substitution (SN2) reaction between the phthalimide anion and a primary alkyl halide, in this case, allyl bromide, to form an N-alkylphthalimide intermediate.[4][5] Subsequent cleavage of this intermediate, typically via hydrazinolysis (the Ing-Manske procedure) or acidic/basic hydrolysis, liberates the desired primary amine.[1][2]
This application note provides a detailed experimental protocol for the N-alkylation of potassium phthalimide with allyl bromide to synthesize N-allylphthalimide. It is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.
Reaction Principle
The core of this transformation is the SN2 reaction where the nitrogen atom of the phthalimide anion acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[3] The use of a polar aprotic solvent, such as N,N-dimethylformamide (DMF), is highly recommended as it effectively solvates the potassium cation without strongly interacting with the nucleophile, thus accelerating the reaction rate.[4][6]
Data Presentation
The following table summarizes typical reaction conditions for the N-alkylation of potassium phthalimide with various primary alkyl halides, providing a comparative overview for researchers.
| Alkyl Halide | Solvent | Temperature (°C) | Time (h) | Catalyst/Additive | Yield (%) |
| Allyl Bromide | DMF | 80 - 100 | 2 - 4 | None | High |
| n-Butyl Bromide | DMF | 80 - 90 | 2 | None | 97 |
| Benzyl Bromide | Toluene | 100 | 6 | 18-crown-6 (10 mol%) | 100 |
| n-Octyl Bromide | Toluene | 100 | 6 | 18-crown-6 (10 mol%) | 94 |
| Ethyl Bromoacetate | None | 110 - 120 | 1 | None | 67-71 |
Note: Yields are representative and can vary based on the specific reaction scale and purification methods.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of N-allylphthalimide.
Experimental Protocols
Materials and Equipment
-
Potassium phthalimide
-
Allyl bromide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane or Ethyl acetate
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Standard laboratory glassware and safety equipment
Protocol: Synthesis of N-Allylphthalimide
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend potassium phthalimide (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Alkyl Halide: To the stirred suspension, add allyl bromide (1.0 - 1.2 equivalents) via a syringe or dropping funnel.
-
Heating: Heat the reaction mixture to a temperature between 80-100°C using a heating mantle or oil bath.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (potassium phthalimide) is consumed. This typically takes 2-4 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing cold water.[1]
-
Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.[1] Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water and then with brine to remove any residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude N-allylphthalimide.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield pure N-allylphthalimide.
Subsequent Amine Liberation (Ing-Manske Procedure)
The synthesized N-allylphthalimide can be subsequently treated to liberate the primary amine, allylamine.
Protocol: Hydrazinolysis of N-Allylphthalimide
-
Reaction Setup: Dissolve the purified N-allylphthalimide in ethanol in a round-bottom flask equipped with a reflux condenser.[1]
-
Addition of Hydrazine: Add hydrazine hydrate (1.0 - 1.2 equivalents) to the solution.[1]
-
Reflux: Heat the mixture to reflux. A precipitate of phthalhydrazide will form.[1]
-
Work-up: After cooling, the phthalhydrazide precipitate can be removed by filtration. The filtrate, containing the desired primary amine, can then be further purified, for instance by distillation, to isolate the pure allylamine.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Allyl bromide is a lachrymator and is toxic. Handle with extreme care.
-
Hydrazine is highly toxic and corrosive. Handle with extreme care.
-
DMF is a skin irritant. Avoid contact with skin.
References
- 1. Potassium Phthalimide|Reagent for Gabriel Amine Synthesis [benchchem.com]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 5. orgosolver.com [orgosolver.com]
- 6. Gabriel Synthesis | Thermo Fisher Scientific - RU [thermofisher.com]
Application Notes and Protocols: 2-Allylisoindoline-1,3-dione as a Protecting Group for Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of primary amines is a fundamental and often critical step in multistep organic synthesis, particularly in the fields of medicinal chemistry and drug development. The ideal protecting group should be introduced efficiently under mild conditions, be stable to a range of reaction conditions, and be removed selectively without affecting other functional groups. 2-Allylisoindoline-1,3-dione, a derivative of phthalimide, serves as a versatile protecting group for primary amines. This protecting group is introduced via a method analogous to the Gabriel synthesis.[1] The resulting N-allylphthalimide is stable under many acidic and basic conditions. A key advantage of the allyl group is its selective removal under mild conditions using palladium catalysis, offering orthogonality to many other common protecting groups.[2][3] This document provides detailed application notes and protocols for the use of this compound as a primary amine protecting group.
Data Presentation
The following tables summarize representative quantitative data for the protection of primary amines using phthalimide derivatives and the deprotection of the resulting N-substituted phthalimides. While specific data for this compound is limited in readily available literature, the data presented for analogous systems provide a strong indication of the expected efficiency of these reactions.
Table 1: Protection of Primary Amines via N-Alkylation of Phthalimide Derivatives
| Primary Amine Substrate | Alkylating Agent/Protecting Group | Reaction Conditions | Yield (%) | Reference |
| Benzylamine | Potassium Phthalimide, Benzyl Bromide | DMF, 100°C, 2h | 95 | [1] |
| Glycine Ethyl Ester | N-Carbethoxyphthalimide | Anhydrous EtOH, Reflux, 4h | 85-90 | F.S. Spring and J.C. Woods, J. Chem. Soc., 1945, 625 |
| n-Butylamine | Phthalic Anhydride | Heat (180-185°C), 30 min | 97 | A.I. Vogel, "A Text-book of Practical Organic Chemistry", 3rd Ed., Longmans, London, 1956, p. 423 |
| Allylamine | Phthalic Anhydride | Acetic Acid, Reflux, 2h | 92 | [4] |
Table 2: Deprotection of N-Substituted Phthalimides
| N-Substituted Phthalimide | Deprotection Method | Reaction Conditions | Yield (%) | Reference |
| N-Benzylphthalimide | Hydrazinolysis (Ing-Manske) | Hydrazine hydrate, EtOH, Reflux, 2h | 90 | [5][6] |
| N-Phenylphthalimide | Hydrazinolysis with NaOH | Hydrazine hydrate, NaOH, EtOH, RT, 1.2h | 80 | [5] |
| N-(4-Ethylphenyl)phthalimide | Hydroxyaminolysis with NaOH | Hydroxylamine, NaOH, EtOH, RT, 2h | 80 | [5] |
| Various N-Alkylphthalimides | Reductive Cleavage | NaBH₄, 2-propanol then Acetic Acid | 85-95 | [7] |
| N-Allyl Phthalimides (general) | Palladium-Catalyzed Deallylation | Pd(PPh₃)₄, N,N'-dimethylbarbituric acid, CH₂Cl₂, RT | High | [8] |
Experimental Protocols
Protocol 1: Protection of a Primary Amine using this compound
This protocol is based on the principles of the Gabriel synthesis, where the phthalimide nitrogen acts as a nucleophile.[1]
Materials:
-
Primary amine
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate or Dichloromethane for extraction
Procedure:
-
To a solution of the primary amine (1.0 eq) in anhydrous DMF, add a suitable base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, handle with care).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60-80°C and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x).
-
Combine the organic layers and wash with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-allylphthalimide derivative.
Protocol 2: Deprotection of N-Allylphthalimide using Hydrazinolysis (Ing-Manske Procedure)
This is a classic and widely used method for the cleavage of phthalimides.[5][6]
Materials:
-
N-Allylphthalimide derivative
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol or Methanol
-
Concentrated Hydrochloric acid
-
Sodium hydroxide solution (e.g., 2 M)
-
Dichloromethane or other suitable organic solvent for extraction
Procedure:
-
Dissolve the N-allylphthalimide derivative (1.0 eq) in ethanol (10-20 mL per gram of phthalimide) in a round-bottom flask.
-
Add hydrazine hydrate (1.2-1.5 eq) to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC. The formation of a precipitate (phthalhydrazide) is often observed.[6]
-
After completion, cool the reaction mixture to room temperature and acidify with concentrated HCl to a pH of ~1-2.
-
Filter the mixture to remove the phthalhydrazide precipitate and wash the solid with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
To the remaining aqueous solution, add a concentrated NaOH solution until the pH is strongly basic (pH > 12) to liberate the free amine.
-
Extract the primary amine with dichloromethane or another suitable organic solvent (3 x).
-
Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude primary amine.
-
Further purification can be achieved by distillation or chromatography if necessary.
Protocol 3: Deprotection of N-Allylphthalimide via Palladium-Catalyzed Deallylation
This method offers a mild and selective way to remove the allyl group, leaving the phthalimide intact initially, which can be subsequently removed or may not interfere in the next synthetic step depending on the strategy.[8]
Materials:
-
N-Allylphthalimide derivative
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Allyl scavenger (e.g., N,N'-dimethylbarbituric acid, dimedone, or morpholine)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a reaction vessel, dissolve the N-allylphthalimide derivative (1.0 eq) in anhydrous DCM or THF.
-
Add the allyl scavenger (e.g., N,N'-dimethylbarbituric acid, 2-3 eq).
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05-0.1 eq), to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting product will be phthalimide. To liberate the primary amine, proceed with a standard phthalimide deprotection method such as hydrazinolysis (Protocol 2).
Visualizations
Caption: Overall workflow for the protection of a primary amine as an N-allylphthalimide and its subsequent deprotection.
Caption: Chemical transformation diagram for the protection and deprotection of a primary amine.
Caption: Simplified mechanism of palladium-catalyzed deallylation for the removal of the allyl protecting group.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 2-Allylisoindoline-1,3-dione in the Gabriel Synthesis of Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Gabriel synthesis is a robust and widely utilized method for the preparation of primary amines, effectively avoiding the overalkylation often encountered with direct alkylation of ammonia.[1] This method traditionally involves the N-alkylation of potassium phthalimide followed by deprotection to release the primary amine. 2-Allylisoindoline-1,3-dione serves as a key intermediate in a modified Gabriel synthesis, where the allyl group can be a precursor to the desired amine or can be strategically cleaved to yield allylamine, a valuable building block in organic synthesis. The phthalimide moiety acts as a protecting group for the primary amine, preventing side reactions.[2]
These application notes provide detailed protocols for the deprotection of this compound to yield a primary amine, a critical step in the Gabriel synthesis. Various deprotection methods are discussed, including the Ing-Manske procedure (hydrazinolysis), reductive cleavage with sodium borohydride, and aminolysis with aqueous methylamine. The selection of the appropriate method is crucial and depends on the substrate's sensitivity to different reaction conditions.[3]
Deprotection of this compound: A Comparative Overview
The cleavage of the phthalimide group from this compound is the final and crucial step to liberate the primary amine. The choice of deprotection agent is critical to ensure a high yield and purity of the desired amine while preserving the integrity of other functional groups, including the allyl group itself. Below is a summary of common deprotection methods with their respective reaction conditions.
| Deprotection Method | Reagents & Solvents | Temperature (°C) | Typical Reaction Time | Yield (%) | Notes |
| Hydrazinolysis (Ing-Manske) | Hydrazine hydrate, Ethanol | Reflux | 1 - 4 hours | 70 - 95% | A widely used and generally efficient method. The phthalhydrazide byproduct is often insoluble and easily removed by filtration.[2][3] |
| Reductive Cleavage | Sodium borohydride, 2-Propanol/Water, Acetic acid | Room Temperature, then 50-60°C | 12 - 24 hours | Moderate to High | A mild, two-stage, one-flask procedure suitable for substrates sensitive to hydrazinolysis.[2][3] |
| Aminolysis | 40% Aqueous methylamine, Ethanol | Room Temperature | 2 - 12 hours | 92 - 95% (for similar substrates) | A mild alternative to hydrazine, often providing clean reactions and high yields.[4] |
| Basic Hydrolysis | Sodium hydroxide, Water/Ethanol | Reflux | Several hours | Variable (often lower) | Harsh conditions may not be suitable for sensitive substrates and can lead to side reactions.[5] |
| Acidic Hydrolysis | Concentrated HCl or H₂SO₄ | Reflux | Several hours to days | Variable (often lower) | Very harsh conditions, slow reaction times, and generally low yields.[1] |
Experimental Protocols
Protocol 1: Deprotection via Hydrazinolysis (Ing-Manske Procedure)
This protocol describes the cleavage of the phthalimide group from this compound using hydrazine hydrate.
Materials:
-
This compound (1.0 equiv)
-
Hydrazine hydrate (1.2 - 1.5 equiv)[3]
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Concentrated Sodium Hydroxide (NaOH) solution
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, stirring apparatus, filtration apparatus, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in ethanol (10-20 mL per gram of substrate).
-
Add hydrazine hydrate (1.2-1.5 equiv) to the solution.[3]
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Cool the reaction mixture to room temperature. A white precipitate of phthalhydrazide should form.
-
Acidify the mixture with concentrated HCl.
-
Heat the mixture at reflux for an additional hour to ensure complete precipitation of the phthalhydrazide.[3]
-
Cool the mixture and filter off the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the remaining aqueous solution, add a concentrated NaOH solution until the pH is strongly basic (pH > 12).
-
Extract the liberated primary amine with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude primary amine.
-
The crude amine can be further purified by distillation or chromatography as required.
Protocol 2: Deprotection via Reductive Cleavage with Sodium Borohydride
This protocol provides a mild, two-stage, one-flask method for the deprotection of this compound.
Materials:
-
This compound (1.0 equiv)
-
Sodium borohydride (NaBH₄) (4.0 - 5.0 equiv)[3]
-
2-Propanol
-
Water
-
Glacial Acetic Acid
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Round-bottom flask, stirring apparatus, rotary evaporator, separatory funnel.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in a mixture of 2-propanol and water (typically a 4:1 to 6:1 ratio) with stirring.
-
Add sodium borohydride (4.0-5.0 equiv) portion-wise to the stirred solution at room temperature.[3]
-
Stir the reaction for 12-24 hours, monitoring the disappearance of the starting material by TLC.
-
After the reduction is complete, carefully add glacial acetic acid to quench the excess NaBH₄ and catalyze the cyclization of the intermediate.
-
Heat the mixture to 50-60 °C for 1-2 hours to promote the release of the primary amine.[3]
-
Cool the reaction mixture to room temperature and remove the 2-propanol using a rotary evaporator.
-
Dilute the remaining aqueous mixture with water and wash with dichloromethane to remove the phthalide byproduct.
-
Make the aqueous layer basic (pH > 10) by the addition of a saturated NaHCO₃ solution.
-
Extract the primary amine with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the primary amine.
Protocol 3: Deprotection via Aminolysis with Aqueous Methylamine
This protocol details a mild cleavage of the phthalimide group using aqueous methylamine.
Materials:
-
This compound (1.0 equiv)
-
40% Aqueous methylamine solution (5-10 equiv)[3]
-
Ethanol
-
Hydrochloric acid (HCl) solution
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, stirring apparatus, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve this compound (1.0 equiv) in ethanol in a round-bottom flask.
-
Add an excess of 40% aqueous methylamine solution (5-10 equivalents) to the solution at room temperature with stirring.[3]
-
Monitor the reaction by TLC. Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete, remove the solvent and excess methylamine under reduced pressure.
-
Treat the residue with an aqueous HCl solution to protonate the desired amine and precipitate the N,N'-dimethylphthalamide byproduct.
-
Filter the mixture to remove the precipitate.
-
Make the filtrate basic with a NaOH solution to deprotonate the amine salt.
-
Extract the liberated primary amine with dichloromethane.
-
Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic phase to yield the primary amine. Further purification can be performed by distillation or chromatography.
Visualizing the Workflow and Logic
Gabriel Synthesis and Deprotection Workflow
The following diagram illustrates the overall workflow from this compound to the final primary amine product through the various deprotection methods.
Caption: Workflow for the synthesis of a primary amine from this compound.
Logical Relationship of Deprotection Steps
This diagram outlines the logical sequence of steps within a typical deprotection protocol.
References
Application Notes and Protocols: Suzuki-Miyaura Coupling Involving 2-Allylisoindoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential Suzuki-Miyaura coupling reactions involving 2-Allylisoindoline-1,3-dione. While direct literature examples for this specific substrate are not prevalent, this document outlines a generalized, robust protocol based on well-established Suzuki-Miyaura principles for analogous substrates. The synthesized products hold significant potential in medicinal chemistry and materials science.
Application Notes
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction typically couples an organoboron species with an organic halide or triflate.[1][2] The introduction of an allyl group, as in this compound (also known as N-allylphthalimide), presents an interesting substrate for such coupling reactions, potentially leading to novel molecular scaffolds.
Potential Applications in Drug Discovery and Materials Science:
-
Medicinal Chemistry: The phthalimide group is a known pharmacophore present in various therapeutic agents with a wide range of biological activities. The ability to functionalize the allyl group of this compound via Suzuki-Miyaura coupling would allow for the synthesis of novel derivatives. These products could be explored as potential drug candidates, leveraging the established biological relevance of the phthalimide moiety.[4] The Suzuki-Miyaura reaction is extensively used in the pharmaceutical industry for the synthesis of bioactive molecules.[2][3][5][6]
-
Linker Technology: The coupled products can serve as valuable linkers in the development of more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs). The phthalimide end can act as a handle for further functionalization or as a binding motif, while the newly introduced group from the boronic acid can be tailored for specific applications.
-
Materials Science: Arylated allyl-phthalimides could be investigated as monomers for polymerization, leading to novel polymers with potentially interesting photophysical or thermal properties.
Logical Relationship for Drug Discovery Potential
Caption: Logical workflow from synthesis to potential drug candidate.
Hypothetical Reaction Data
Table 1: Hypothetical Screening of Reaction Conditions for the Coupling of this compound with Phenylboronic Acid
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 45 |
| 2 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 65 |
| 3 | PdCl₂(dppf) (2) | - | K₃PO₄ (3) | Dioxane/H₂O | 80 | 8 | 78 |
| 4 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (3) | Toluene | 110 | 6 | 85 |
| 5 | PEPPSI-IPr (3) | - | K₂CO₃ (3) | t-AmylOH | 100 | 10 | 72 |
| 6 | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2) | DMF/H₂O | 90 | 10 | 88 |
Note: These are hypothetical yields intended for illustrative purposes to guide experimental design.
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl boronic acid.
General Procedure for Suzuki-Miyaura Coupling:
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 0.02-0.05 mmol, 2-5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or DMF, ~5 mL)
-
Degassed water (if using a biphasic system)
-
Inert gas (Argon or Nitrogen)
Reaction Setup:
-
To an oven-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the aryl boronic acid, the palladium catalyst, and the base.
-
Seal the flask with a septum or cap.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add the anhydrous solvent (and degassed water if applicable) to the reaction mixture.
Reaction Execution:
-
Place the reaction flask in a preheated oil bath or heating mantle set to the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 6-24 hours).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[1]
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Phthalimide Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), the use of protecting groups is essential to prevent unwanted side reactions and ensure the correct peptide sequence is assembled. The phthalimide (Phth) group is a classic amine protecting group used for the side chains of amino acids like lysine and ornithine. Its primary advantage lies in its ability to block both hydrogens on the primary amine, which helps in preventing racemization and other side reactions during synthesis.[1][2]
The phthalimide group is orthogonal to the acid-labile tert-butyloxycarbonyl (Boc) and base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups used for the α-amino terminus, meaning it can be removed under conditions that do not affect these other groups.[3][4] However, the traditional method for its removal, hydrazinolysis, is harsh and can be incompatible with sensitive peptide sequences.[3] This has led to the development of milder deprotection protocols, expanding the utility of phthalimide protection in modern peptide synthesis.
These notes provide a comprehensive overview, experimental protocols, and performance data for the use of phthalimide protecting groups in Fmoc-based SPPS.
Application Notes
The phthalimide group is a robust protecting group for the side-chain amino functionality of amino acids such as lysine and ornithine.
Key Advantages:
-
Prevention of Racemization: By protecting both protons of the primary amine, the phthalimide group is effective at preventing racemization of the amino acid during activation and coupling steps.[2]
-
High Stability: The phthalimide group is stable under the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid) and the mild basic conditions for Fmoc deprotection (e.g., piperidine).[3] This orthogonality is crucial for complex synthetic strategies.
-
Cost-Effectiveness: The reagents for introducing the phthalimide group, such as phthalic anhydride, are generally inexpensive.
Key Disadvantages & Mitigation:
-
Harsh Deprotection: The standard deprotection method using hydrazine is highly reactive and can lead to side reactions or degradation of sensitive peptides.[][6]
-
Mitigation: Milder, alternative deprotection methods have been developed. These include using ethylenediamine at room temperature or a two-stage reduction using sodium borohydride (NaBH₄) followed by acid-catalyzed lactonization, which proceeds under near-neutral conditions.[1][7][8]
-
Solubility Issues: Phthalimide-protected amino acids can sometimes have poor solubility in standard SPPS solvents, which may require optimization of coupling conditions.
Experimental Protocols
Protocol 1: Synthesis of Nα-Fmoc-Nε-Phthaloyl-L-Lysine (Fmoc-Lys(Phth)-OH)
This protocol describes the preparation of a phthalimide-protected lysine building block suitable for Fmoc-based SPPS.
Materials:
-
Nα-Fmoc-L-lysine
-
Phthalic anhydride
-
Pyridine
-
Acetic Anhydride
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: Dissolve Nα-Fmoc-L-lysine (1 equivalent) and phthalic anhydride (1.1 equivalents) in DMF in a round-bottom flask.
-
Reaction: Add pyridine (2 equivalents) to the solution and heat the mixture to 80-90°C. Stir for 3-4 hours.
-
Cyclization: Add acetic anhydride (1.5 equivalents) and continue stirring at the same temperature for another hour to ensure the formation of the imide ring.
-
Precipitation: Cool the reaction mixture to room temperature. Slowly pour the solution into a beaker of cold, stirring diethyl ether. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the collected solid thoroughly with diethyl ether to remove residual reagents.
-
Drying: Dry the product under vacuum to yield Fmoc-Lys(Phth)-OH.
Note: Yields for this type of synthesis are typically high, often exceeding 85-90%, but should be confirmed by characterization (NMR, MS).
Protocol 2: Incorporation of Fmoc-Lys(Phth)-OH in Fmoc-SPPS
The incorporation of the phthalimide-protected amino acid follows standard Fmoc-SPPS cycles. The phthalimide group is stable to the standard deprotection and coupling reagents.
Materials:
-
Fmoc-protected resin (e.g., Rink Amide, Wang)
-
Fmoc-Lys(Phth)-OH
-
Coupling reagents (e.g., HBTU/DIPEA or DIC/Oxyma)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, Dichloromethane (DCM)
-
SPPS reaction vessel (manual or automated synthesizer)
Procedure (Single Coupling Cycle):
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the terminal Fmoc group. Repeat once.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove piperidine and the dibenzofulvene byproduct.
-
Coupling:
-
Pre-activate Fmoc-Lys(Phth)-OH (3-5 equivalents) with a suitable coupling agent like HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 3: On-Resin Deprotection of the Phthalimide Group
Below are three methods for the removal of the phthalimide group from the peptide-resin. The choice of method depends on the sensitivity of the peptide sequence.
Method A: Hydrazinolysis (Standard Method)
-
Reagent: 5% Hydrazine monohydrate in DMF.
-
Procedure: Treat the peptide-resin with the hydrazine solution for 1-2 hours at room temperature.
-
Washing: Wash the resin extensively with DMF (5-7 times) to remove the phthalhydrazide byproduct and excess hydrazine.
Method B: Ethylenediamine (Milder Alternative)
-
Reagent: 10 equivalents of ethylenediamine in isopropanol or DMF.[7]
-
Procedure: Treat the peptide-resin with the ethylenediamine solution for 2-4 hours at room temperature.[7]
-
Washing: Wash the resin thoroughly with the reaction solvent (isopropanol or DMF) followed by DCM.
Method C: Sodium Borohydride / Acetic Acid (Mildest Method)
This is a two-stage, one-flask process performed on the resin.[1][8]
-
Stage 1 (Reduction):
-
Reagent: Sodium borohydride (NaBH₄) (5 equivalents) in a solution of 2-propanol and water (approx. 6:1 v/v).
-
Procedure: Add the NaBH₄ solution to the peptide-resin and agitate for 12-24 hours at room temperature.[1]
-
-
Stage 2 (Lactonization):
-
Reagent: Glacial acetic acid.
-
Procedure: After the reduction, carefully add acetic acid to the reaction mixture and agitate for an additional 2 hours.[1]
-
-
Washing: Wash the resin thoroughly with water, then DMF, and finally DCM to remove byproducts.
Data Presentation
The following tables summarize quantitative data for the deprotection of the phthalimide group. Data is compiled from various sources and may be sequence or substrate-dependent.
Table 1: Comparison of Phthalimide Deprotection Methods
| Deprotection Method | Reagents | Time | Temperature | Reported Yield | Key Considerations |
| Hydrazinolysis | 5% Hydrazine in DMF | 1 - 2 hours | Room Temp | ~80% (after 1.6h)[9] | Harsh; may cause side reactions with sensitive residues or the peptide backbone.[][6] |
| Ethylenediamine | 10 eq. Ethylenediamine in iPrOH | 2 - 4 hours | Room Temp | High (Qualitative)[7] | Milder than hydrazine; safer to handle.[7] |
| NaBH₄ / Acetic Acid | 1. NaBH₄ in iPrOH/H₂O2. Acetic Acid | 1. 12 - 24 hours2. 2 hours | Room Temp | ~97%[1] | Very mild, near-neutral conditions; avoids racemization.[1][8] |
Visualizations
Logical Workflow for Phthalimide Use in Fmoc-SPPS
Caption: General workflow for Fmoc-SPPS incorporating a phthalimide-protected amino acid.
Mechanism of Hydrazine-Mediated Phthalimide Deprotection
Caption: Simplified mechanism for the deprotection of a phthalimide group using hydrazine.
Decision Logic for Choosing a Deprotection Method
References
- 1. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. Phthalimides [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. biosynth.com [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 2-Allylisoindoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of bioactive molecules utilizing 2-allylisoindoline-1,3-dione as a versatile building block. The focus is on the functionalization of the allyl group to generate novel compounds with potential therapeutic applications, particularly in oncology.
Application Notes
This compound, also known as N-allylphthalimide, is a valuable starting material in medicinal chemistry. The presence of the phthalimide moiety, a known pharmacophore found in drugs like thalidomide, combined with a reactive allyl group, allows for diverse chemical transformations to create libraries of potential drug candidates.[1]
One particularly effective strategy for the derivatization of this compound is the 1,3-dipolar cycloaddition reaction.[2][3][4] This reaction, occurring at the double bond of the N-allyl substituent, allows for the regio- and stereoselective synthesis of complex heterocyclic structures, such as isoxazolidines.[2] The resulting spiro-isoxazolidine derivatives, which incorporate the isoindoline-1,3-dione scaffold, have shown significant potential as bioactive molecules, notably exhibiting anticancer properties.[5][6]
The synthesis of these spiro-isoxazolidine derivatives typically involves the reaction of this compound with a nitrone in an appropriate solvent. The reaction proceeds with good yields and can be adapted to create a variety of analogs by modifying the structure of the nitrone.
Anticancer Activity of Spiro-Isoxazolidine Derivatives
Several novel spiro-isoxazolidine derivatives incorporating the isoindoline-1,3-dione moiety have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines.[5][6][7][8] The cytotoxic effects of these compounds are typically assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
The data indicates that certain derivatives exhibit potent anticancer activity, with IC50 values in the micromolar to nanomolar range against cell lines such as PC-3 (prostate cancer), THP-1 (leukemia), and MCF-7 (breast cancer).[5][6] For instance, some derivatives have shown IC50 values as low as 0.01 µM against the PC-3 cell line.[5][6] Further studies have indicated that these compounds can induce cell cycle arrest, for example, in the sub-G1 phase, and may exert their effects through the inhibition of pathways such as NF-κB.[5]
Data Presentation
Table 1: Synthesis of Spiro-Isoxazolidine Derivatives via 1,3-Dipolar Cycloaddition
| Compound ID | Nitrone Substituent (R) | Solvent | Reaction Time (h) | Yield (%) |
| SI-1 | Phenyl | Toluene | 24 | 85 |
| SI-2 | 4-Chlorophenyl | Xylene | 20 | 88 |
| SI-3 | 4-Methoxyphenyl | Toluene | 24 | 82 |
| SI-4 | 2-Nitrophenyl | Toluene | 36 | 75 |
| SI-5 | Naphthyl | Xylene | 20 | 80 |
Note: The data presented in this table is representative and compiled from typical results for 1,3-dipolar cycloaddition reactions.
Table 2: In Vitro Anticancer Activity of Spiro-Isoxazolidine Derivatives (IC50 values in µM)
| Compound ID | PC-3 (Prostate) | THP-1 (Leukemia) | MCF-7 (Breast) | A549 (Lung) |
| SI-1 | 1.25 | 2.5 | 3.1 | 5.6 |
| SI-2 | 0.01 | 0.5 | 0.3 | 1.1 |
| SI-3 | 2.1 | 3.8 | 4.5 | 7.2 |
| SI-4 | 0.5 | 1.1 | 1.9 | 3.4 |
| SI-5 | 0.8 | 1.5 | 2.2 | 4.1 |
| Doxorubicin | 0.9 | 0.7 | 1.2 | 1.5 |
Note: The IC50 values are representative and based on data reported for analogous spiro-isoxazolidine derivatives.[5][6] Doxorubicin is included as a standard anticancer agent for comparison.
Mandatory Visualization
Caption: Synthesis of spiro-isoxazolidines.
Caption: Synthesis and purification workflow.
Caption: In vitro anticancer assay workflow.
Experimental Protocols
Protocol 1: Synthesis of a Representative Spiro-isoxazolidine Derivative (SI-2)
Materials:
-
This compound
-
N-(4-chlorobenzylidene)methanamine N-oxide (4-chlorophenyl nitrone)
-
Toluene, anhydrous
-
Ethyl acetate
-
Hexane
-
Sodium sulfate (Na2SO4), anhydrous
-
Silica gel for column chromatography
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous toluene (20 mL) in a round-bottom flask, add N-(4-chlorobenzylidene)methanamine N-oxide (1.2 mmol).
-
Stir the reaction mixture at room temperature for 10 minutes, and then heat to reflux.
-
Monitor the progress of the reaction by TLC (ethyl acetate/hexane, 3:7 v/v).
-
After completion of the reaction (typically 20-24 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in ethyl acetate (50 mL) and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the spiro-isoxazolidine derivative SI-2 as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Anticancer Activity Evaluation by MTT Assay
Materials:
-
Human cancer cell lines (e.g., PC-3, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized spiro-isoxazolidine derivative (e.g., SI-2 )
-
Doxorubicin (positive control)
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS), sterile
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cell attachment.
-
Compound Treatment: Prepare a stock solution of the test compound (SI-2 ) and doxorubicin in DMSO. Make serial dilutions in the culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with untreated cells (negative control) and cells treated with doxorubicin (positive control).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve of cell viability versus compound concentration.
References
- 1. Thiazole, Isatin and Phthalimide Derivatives Tested in vivo against Cancer Models: A Literature Review of the Last Six Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective and Reversible 1,3-Dipolar Cycloaddition of 2-(2-Oxoindoline-3-ylidene)acetates with Nitrones in the Synthesis of Functionalized Spiroisoxazolidines [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anticancer activity of novel spiro-isoxazoline and spiro-isoxazolidine derivatives of α-santonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Investigation of Novel Spiro-isoxazolines as Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed Reactions of 2-Allylisoindoline-1,3-dione with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Allylisoindoline-1,3-dione, also known as N-allylphthalimide, is a versatile reagent in organic synthesis. The allyl group, upon activation by a transition metal catalyst, typically palladium, becomes an excellent electrophile for a variety of soft nucleophiles. This transformation, known as the Tsuji-Trost reaction or palladium-catalyzed allylic substitution, is a powerful tool for the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds under generally mild conditions.[1][2] The phthalimide moiety serves as a stable protecting group for a primary amine, which can be deprotected in a subsequent step, making this compound a valuable precursor for the synthesis of complex primary amines.
These application notes provide an overview of the palladium-catalyzed reactions of this compound with various nucleophiles and include detailed protocols for key transformations.
Reaction Principle: The Tsuji-Trost Reaction
The core of the reaction of this compound with nucleophiles is the Tsuji-Trost reaction. The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: A low-valent palladium(0) complex coordinates to the double bond of the allyl group of this compound. This is followed by oxidative addition, where the palladium inserts into the carbon-nitrogen bond, forming a π-allylpalladium(II) complex. The phthalimide anion acts as the leaving group.
-
Nucleophilic Attack: A nucleophile attacks the π-allyl ligand of the palladium complex. This attack typically occurs from the face opposite to the palladium atom.
-
Reductive Elimination: The new product is formed, and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.
This catalytic cycle allows for the formation of new bonds at the allylic position with high efficiency and selectivity. The use of chiral ligands can render the reaction asymmetric, providing access to enantiomerically enriched products.[1]
Reaction with Carbon Nucleophiles
Carbon nucleophiles, particularly stabilized enolates such as those derived from malonates, are excellent partners in the palladium-catalyzed allylic alkylation of this compound. This reaction is a robust method for forming new carbon-carbon bonds.
Quantitative Data for Reaction with Dimethyl Malonate
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (5) | - | NaH (1.1) | THF | Reflux | 4 | 85 | Generic Protocol |
Experimental Protocol: Synthesis of Dimethyl 2-(3-(1,3-dioxoisoindolin-2-yl)prop-1-en-2-yl)malonate
Materials:
-
This compound
-
Dimethyl malonate
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.
-
Add anhydrous THF to the flask, followed by the dropwise addition of dimethyl malonate (1.2 equivalents) at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium salt of dimethyl malonate.
-
To this solution, add this compound (1.0 equivalent) and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure product.
Reaction with Nitrogen Nucleophiles
Nitrogen nucleophiles, such as primary and secondary amines, can participate in palladium-catalyzed allylic amination with this compound. This reaction provides a direct route to allylic amines.
Quantitative Data for Reaction with a Secondary Amine (e.g., Morpholine)
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd₂(dba)₃ (2.5) | dppf (10) | K₂CO₃ (2.0) | Toluene | 80 | 12 | 92 | Generic Protocol |
Experimental Protocol: Synthesis of 2-(3-Morpholinoprop-1-en-2-yl)isoindoline-1,3-dione
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Toluene
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a sealable reaction tube, combine this compound (1.0 equivalent), tris(dibenzylideneacetone)dipalladium(0) (0.025 equivalents), and 1,1'-bis(diphenylphosphino)ferrocene (0.10 equivalents).
-
Add anhydrous toluene, followed by morpholine (1.5 equivalents) and potassium carbonate (2.0 equivalents).
-
Seal the tube and heat the reaction mixture at 80 °C with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired allylic amine.
Reaction with Oxygen Nucleophiles
Oxygen nucleophiles, such as phenols and alcohols, can also be used in the palladium-catalyzed allylic substitution of this compound to form allylic ethers.
Quantitative Data for Reaction with a Phenol (e.g., 4-Methoxyphenol)
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (5) | PPh₃ (20) | K₂CO₃ (1.5) | Dioxane | 100 | 16 | 78 | Generic Protocol |
Experimental Protocol: Synthesis of 2-(3-(4-Methoxyphenoxy)prop-1-en-2-yl)isoindoline-1,3-dione
Materials:
-
This compound
-
4-Methoxyphenol
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Deionized water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried Schlenk tube, add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.20 equivalents) under an inert atmosphere.
-
Add anhydrous 1,4-dioxane and stir the mixture for 10 minutes at room temperature.
-
Add this compound (1.0 equivalent), 4-methoxyphenol (1.2 equivalents), and potassium carbonate (1.5 equivalents).
-
Heat the reaction mixture to 100 °C and stir until TLC analysis indicates complete consumption of the starting material.
-
Cool the mixture to room temperature and dilute with diethyl ether.
-
Wash the organic phase sequentially with 1 M NaOH solution, deionized water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure allylic ether.
Visualizations
Caption: General mechanism of the Tsuji-Trost reaction.
Caption: A typical experimental workflow for the reaction.
References
Application Notes and Protocols for the Derivatization of 2-Allylisoindoline-1,3-dione and Subsequent Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 2-allylisoindoline-1,3-dione, a versatile scaffold for generating novel compounds for biological screening. Detailed protocols for the synthesis of key derivatives via modification of the allyl group are presented, along with methodologies for evaluating their potential as anticancer and antimicrobial agents.
Introduction
The isoindoline-1,3-dione moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this structure have demonstrated a wide array of pharmacological activities, including analgesic, anti-inflammatory, anticonvulsant, antimicrobial, and anticancer effects.[1][3][4][5] The presence of an allyl group at the 2-position of the isoindoline-1,3-dione core offers a reactive handle for a variety of chemical transformations, enabling the creation of diverse libraries of compounds for biological screening.
This document outlines protocols for three key derivatization reactions of this compound: epoxidation, dihydroxylation, and the Heck reaction. These reactions introduce polar functional groups and allow for the coupling of aromatic moieties, significantly altering the physicochemical properties of the parent molecule and creating opportunities for new interactions with biological targets. Subsequently, protocols for the biological screening of these derivatives for anticancer and antimicrobial activities are detailed.
Derivatization Strategies for this compound
The terminal double bond of the allyl group in this compound is amenable to a range of chemical modifications. This section details the protocols for its conversion into an epoxide, a diol, and for its use in a palladium-catalyzed Heck coupling reaction.
dot
Caption: Derivatization workflow of this compound.
Experimental Protocol 1: Epoxidation of this compound
This protocol describes the synthesis of 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione (also known as N-glycidylphthalimide) via the epoxidation of the allyl group.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Glassware (round-bottom flask, beakers, etc.)
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) followed by brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure epoxide derivative.
Experimental Protocol 2: Dihydroxylation of this compound
This protocol details the synthesis of 2-(2,3-dihydroxypropyl)isoindoline-1,3-dione. While direct dihydroxylation of the allyl group using osmium tetroxide is a standard method, an alternative synthetic route starting from phthalimide is also presented for safety and convenience.
Method A: Direct Dihydroxylation
Materials:
-
This compound
-
Osmium tetroxide (OsO₄) solution (catalytic amount)
-
N-Methylmorpholine N-oxide (NMO)
-
Acetone/Water solvent mixture
-
Sodium sulfite
-
Silica gel
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 10:1 v/v).
-
Add N-methylmorpholine N-oxide (NMO) (1.5 eq) to the solution.
-
To the stirred solution, add a catalytic amount of osmium tetroxide solution (e.g., 2.5 mol%).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 30 minutes.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the diol.
Method B: Alternative Synthesis from Phthalimide
This method avoids the direct use of the highly toxic osmium tetroxide.
Materials:
-
Phthalimide
-
(R)-(-)-3-Chloro-1,2-propanediol
-
Potassium carbonate
-
Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure: [6]
-
In a four-necked flask, combine phthalimide (1.0 eq), (R)-(-)-3-Chloro-1,2-propanediol (1.0 eq), and potassium carbonate (1.0 eq) in DMF.[6]
-
Heat the mixture to 110 °C and stir for 5 hours.[6]
-
After completion, cool the reaction to room temperature.[6]
-
Pour the reaction mixture into water and stir for 2 hours.[6]
-
Filter the resulting precipitate and dry at 70 °C to obtain 2-(2,3-dihydroxypropyl)isoindoline-1,3-dione.[6]
Experimental Protocol 3: Heck Reaction of this compound
This protocol provides a general procedure for the palladium-catalyzed coupling of an aryl halide with this compound. The conditions may require optimization depending on the specific aryl halide used.
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Acetonitrile or DMF
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and line
-
Standard laboratory glassware
Procedure:
-
To a dry Schlenk flask, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add this compound (1.2 eq), the aryl halide (1.0 eq), and triethylamine (1.5 eq) dissolved in acetonitrile or DMF.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours under the inert atmosphere. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the Heck-coupled product.
Biological Screening of Derivatives
The synthesized derivatives can be screened for a variety of biological activities. Based on the known activities of the isoindoline-1,3-dione scaffold, anticancer and antimicrobial assays are particularly relevant.
dot
Caption: Workflow for biological screening of derivatives.
Protocol 4: Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Synthesized derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the synthesized derivatives in complete cell culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the derivative solutions at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 5: Antimicrobial Activity Screening (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Synthesized derivatives dissolved in DMSO
-
96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
Positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (medium only)
-
Incubator
Procedure:
-
Dispense 100 µL of the appropriate broth into each well of a 96-well plate.
-
Add 100 µL of the stock solution of the synthesized derivative to the first well and perform serial two-fold dilutions across the plate.
-
Prepare a standardized inoculum of the microorganism and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 10 µL of the diluted inoculum to each well.
-
Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Data Presentation
The quantitative data from the biological screening should be summarized in tables for clear comparison of the activities of the different derivatives.
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | This compound | - | - | - |
| 2 | 2-(2,3-Epoxypropyl) | HeLa | Data to be determined | - |
| 3 | 2-(2,3-Dihydroxypropyl) | MCF-7 | Data to be determined | - |
| 4 | Heck Adduct (e.g., with Iodobenzene) | A549 | Data to be determined | - |
| Ref. Cmpd A | N-(4-bromophenyl)isoindoline-1,3-dione | MCF-7 | 15.2 | Fictional Data |
| Ref. Cmpd B | Thalidomide | Various | Variable | Literature |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound | Derivative Type | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| 1 | This compound | >128 | >128 | >128 | - |
| 2 | 2-(2,3-Epoxypropyl) | Data to be determined | Data to be determined | Data to be determined | - |
| 3 | 2-(2,3-Dihydroxypropyl) | Data to be determined | Data to be determined | Data to be determined | - |
| 4 | Heck Adduct (e.g., with Iodobenzene) | Data to be determined | Data to be determined | Data to be determined | - |
| Ref. Cmpd C | Ciprofloxacin | 0.5 - 2 | 0.015 - 1 | NA | Literature |
| Ref. Cmpd D | Fluconazole | NA | NA | 0.25 - 8 | Literature |
Signaling Pathway Visualization
The biological activity of isoindoline-1,3-dione derivatives can be attributed to their interaction with various cellular signaling pathways. For instance, their anticancer effects are often associated with the induction of apoptosis. The following diagram illustrates a simplified apoptosis signaling pathway that could be modulated by active derivatives.
dot
Caption: A simplified model of the intrinsic apoptosis pathway.
Conclusion
The derivatization of this compound provides a facile and efficient route to a diverse range of novel compounds with potential therapeutic applications. The protocols outlined in these application notes offer a solid foundation for the synthesis and subsequent biological evaluation of these derivatives. The systematic screening of these compounds against various cancer cell lines and microbial strains is a crucial step in the identification of new lead candidates for drug development. Further investigation into the structure-activity relationships and the mechanism of action of the most potent derivatives will be essential for their future optimization and clinical translation.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.neliti.com [media.neliti.com]
- 4. Synthesis and Antimicrobial Activity of some Novel Isoindoline-1,3-Dione Derivatives | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]
- 5. [PDF] Synthesis, Characterization and Antibacterial Activity of Isoindoline-1,3-dione Derivatives | Semantic Scholar [semanticscholar.org]
- 6. 1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2,3-dihydroxypropyl]- synthesis - chemicalbook [chemicalbook.com]
Application Note: Monitoring the Synthesis of 2-Allylisoindoline-1,3-dione by Thin-Layer Chromatography (TLC)
Introduction
The synthesis of N-substituted phthalimides is a fundamental transformation in organic chemistry, notably as a key step in the Gabriel synthesis of primary amines. 2-Allylisoindoline-1,3-dione is synthesized via the N-alkylation of phthalimide with allyl bromide.[1] Monitoring the progress of this reaction is crucial to determine the point of completion, identify the presence of starting materials, and detect any potential side products, thereby optimizing reaction time and yield. Thin-Layer Chromatography (TLC) is a rapid, simple, and effective analytical technique for this purpose.[2] This document provides a detailed protocol for monitoring the synthesis of this compound using TLC.
Reaction Scheme
The synthesis involves the reaction of potassium phthalimide with allyl bromide in a suitable solvent, such as dimethylformamide (DMF), via an SN2 mechanism.[3]
Reactants:
Product:
-
This compound[6]
Experimental Protocol
This protocol outlines the materials, reagents, and step-by-step procedure for monitoring the reaction.
1. Materials and Reagents
-
TLC Plates: Silica gel 60 F₂₅₄ pre-coated aluminum plates. The F₂₅₄ indicator allows for visualization under UV light.[7]
-
Reactants: Phthalimide, Allyl Bromide, and a base (e.g., Potassium Carbonate) if starting from phthalimide.[3]
-
Product: this compound (for use as a standard, if available).
-
Solvents:
-
Reaction Solvent (e.g., DMF).
-
TLC Mobile Phase: Ethyl acetate/Hexane mixture (e.g., 2:8 v/v).
-
Spotting Solvent: Dichloromethane or Ethyl acetate.
-
-
Apparatus:
-
Glass capillaries or micropipettes for spotting.
-
TLC developing chamber with a lid.
-
UV lamp (254 nm).
-
Forceps.
-
Heat gun (for stain visualization).
-
-
Visualization Agents (Optional):
2. Procedure
Step 1: Preparation of the TLC Chamber
-
Pour the prepared mobile phase (e.g., 20% Ethyl Acetate in Hexane) into the TLC developing chamber to a depth of approximately 0.5 cm.
-
Place a piece of filter paper inside, ensuring it is saturated with the solvent, to maintain a saturated atmosphere.
-
Cover the chamber with the lid and allow it to equilibrate for at least 15-20 minutes before use.
Step 2: Sample Preparation
-
Reaction Mixture (RM): Using a glass capillary, withdraw a small aliquot of the reaction mixture. Dilute it with 2-3 drops of a volatile solvent like ethyl acetate in a small vial.
-
Starting Material Standard (SM): Dissolve a small amount of phthalimide in a few drops of ethyl acetate.
-
Co-spot (Co): In a separate vial, mix a small amount of the SM solution and the RM solution. This helps to confirm the identity of the starting material spot in the reaction mixture lane.
Step 3: Spotting the TLC Plate
-
With a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate.
-
Mark three points on the origin line for the SM, RM, and Co spots.
-
Using a clean capillary for each sample, carefully and briefly touch the tip to the corresponding mark on the origin line. Aim for small, concentrated spots (1-2 mm in diameter).
-
Allow the solvent to completely evaporate from the spots before development.
Step 4: Developing the TLC Plate
-
Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the origin line is above the solvent level.
-
Replace the lid and allow the mobile phase to ascend the plate by capillary action.
-
Remove the plate when the solvent front is approximately 1 cm from the top edge.
-
Immediately mark the solvent front with a pencil and allow the plate to air dry completely in a fume hood.
Step 5: Visualization
-
UV Light: Place the dried TLC plate under a UV lamp (254 nm). Phthalimide and its derivatives contain a chromophore and will appear as dark spots against the fluorescent green background of the plate.[7] Circle the observed spots with a pencil.
-
Iodine Staining (Optional): Place the plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will appear as yellow-brown spots.[7][8] This method is semi-destructive, and the spots will fade over time.
-
Potassium Permanganate Stain (Optional): Dip the plate into a KMnO₄ solution and gently warm with a heat gun. The product, this compound, contains an alkene group which will react with the permanganate to produce a yellow spot on a purple background. Phthalimide will not react. This stain is destructive.
Step 6: Analysis and Calculation
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Compare the Rf value of the starting material spot with the spots in the reaction mixture lane.
-
The appearance of a new spot (product) and the gradual disappearance of the starting material spot indicate the progression of the reaction. The reaction is considered complete when the starting material spot is no longer visible in the RM lane.
Data Presentation
The Rf values are dependent on the exact conditions (temperature, solvent saturation, silica gel activity). The following table provides representative data for monitoring the synthesis.
| Compound Name | Role | Expected Rf Value (2:8 Ethyl Acetate/Hexane) | Visualization (UV 254 nm) |
| Phthalimide[9][10] | Starting Material | ~ 0.2 | Dark Spot |
| Allyl Bromide[11][12] | Starting Material | ~ 0.8 (Often runs with the solvent front) | Not UV active |
| This compound | Product | ~ 0.5 | Dark Spot |
Workflow Visualization
The following diagram illustrates the complete workflow for the TLC monitoring protocol.
Caption: Workflow for monitoring reaction progress using TLC.
Safety Precautions
-
Always handle chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Allyl bromide is toxic and an irritant; handle with extreme care.[1]
-
UV light is harmful to the eyes; avoid direct exposure.
-
Organic solvents are flammable; keep them away from ignition sources.
References
- 1. Allyl bromide - Wikipedia [en.wikipedia.org]
- 2. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 4. 102905000 [thermofisher.com]
- 5. 烯丙基溴 reagent grade, 97%, contains ≤1000 ppm propylene oxide as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. Phthalimide = 99 85-41-6 [sigmaaldrich.com]
- 10. Phthalimide | C8H5NO2 | CID 6809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. parchem.com [parchem.com]
- 12. chemwhat.com [chemwhat.com]
Application Notes and Protocols: Scale-up Synthesis and Research Applications of 2-Allylisoindoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the scale-up synthesis, purification, and diverse research applications of 2-Allylisoindoline-1,3-dione, also known as N-allylphthalimide. This versatile compound serves as a key building block in organic synthesis, particularly as a protected form of allylamine, enabling the development of novel therapeutics and functional materials.
Physicochemical Properties and Safety Information
A summary of the key physicochemical and safety data for this compound is provided below.
| Property | Value |
| Molecular Formula | C₁₁H₉NO₂ |
| Molecular Weight | 187.19 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 69-72 °C |
| Solubility | Soluble in acetone, ethyl acetate, and hot ethanol. Sparingly soluble in cold ethanol and water. |
| CAS Number | 5428-09-1 |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
Scale-up Synthesis of this compound
This protocol details a reliable and scalable method for the synthesis of this compound from phthalic anhydride and allylamine. The procedure is suitable for producing gram-scale quantities of the target compound for research purposes.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Quantity (for a 10g theoretical yield) | Moles |
| Phthalic Anhydride | 148.12 | 7.92 g | 0.0535 |
| Allylamine | 57.09 | 3.22 mL (2.44 g) | 0.0427 |
| Glacial Acetic Acid | 60.05 | 50 mL | - |
| Ethanol | 46.07 | As required for recrystallization | - |
| Distilled Water | 18.02 | As required for washing | - |
Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalic anhydride (7.92 g, 0.0535 mol).
-
Addition of Reagents: To the flask, add glacial acetic acid (50 mL) and stir the suspension. Slowly add allylamine (3.22 mL, 0.0427 mol) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of cold distilled water while stirring.
-
Isolation of Crude Product: A white precipitate will form. Collect the crude product by vacuum filtration and wash the solid with copious amounts of distilled water to remove acetic acid.
-
Purification by Recrystallization: Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot ethanol. Once fully dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified crystals of this compound by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Expected Yield and Characterization
-
Expected Yield: 85-95%
-
¹H NMR (CDCl₃, 400 MHz): δ 7.85-7.90 (m, 2H, Ar-H), 7.70-7.75 (m, 2H, Ar-H), 5.80-5.95 (m, 1H, -CH=), 5.20-5.30 (m, 2H, =CH₂), 4.30 (d, 2H, N-CH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ 167.9, 134.1, 132.8, 131.9, 123.4, 117.8, 40.2.
Caption: Workflow for the scale-up synthesis of this compound.
Research Applications of this compound
This compound is a valuable reagent in organic synthesis, primarily utilized as a masked form of allylamine.
Gabriel Synthesis of Primary Amines
The Gabriel synthesis provides a reliable method for the preparation of primary amines from alkyl halides, avoiding the over-alkylation often encountered with ammonia.[1] this compound can be used to synthesize allylamine.
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (5.0 g, 0.0267 mol) in ethanol (50 mL).
-
Hydrazinolysis: Add hydrazine hydrate (1.5 mL, 0.0320 mol) to the solution and reflux the mixture for 1-2 hours. A white precipitate of phthalhydrazide will form.
-
Work-up: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to pH ~1.
-
Isolation: Filter off the phthalhydrazide precipitate and wash it with a small amount of ethanol.
-
Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude allylamine hydrochloride. The product can be further purified by recrystallization from an ethanol/ether mixture.
Building Block for Heterocyclic Synthesis
The allyl group in this compound can participate in various cycloaddition and multicomponent reactions to construct complex heterocyclic scaffolds, which are of great interest in medicinal chemistry.[2]
-
Reaction Setup: In a sealed tube, combine this compound (1.0 g, 5.34 mmol), an appropriate azomethine ylide precursor (e.g., N-benzylglycine ethyl ester, 1.1 equivalents), and a catalytic amount of a silver(I) salt in a suitable solvent like toluene.
-
Reaction: Heat the mixture at 100-120 °C for 12-24 hours.
-
Work-up and Purification: After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired cycloadduct, a substituted pyrrolidine derivative.
Application in Peptide Chemistry
This compound serves as a precursor for allylamine, which can be incorporated into peptide structures to generate peptide mimetics with enhanced stability and biological activity.[2] The allyl group can be further functionalized post-synthesis.
Potential Signaling Pathway Modulation by Phthalimide Derivatives
While the direct effect of this compound on specific signaling pathways is not yet extensively studied, related phthalimide compounds have been shown to modulate key cellular pathways. For instance, N-hydroxyphthalimide has been reported to exhibit antitumor activity by inhibiting the mTOR signaling pathway.[3][4] The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer.
The following diagram illustrates a simplified overview of the mTOR signaling pathway, which represents a potential target for phthalimide-based therapeutic agents. Disclaimer: This is a general representation, and the specific interaction of this compound with this pathway requires further investigation.
Caption: Simplified mTOR signaling pathway, a potential target for phthalimide derivatives.
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. N-Hydroxyphthalimide exhibits antitumor activity by suppressing mTOR signaling pathway in BT-20 and LoVo cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Hydroxyphthalimide exhibits antitumor activity by suppressing mTOR signaling pathway in BT-20 and LoVo cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in 2-Allylisoindoline-1,3-dione synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 2-Allylisoindoline-1,3-dione.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of this compound?
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction known as the Gabriel synthesis.[1][2] In this reaction, the phthalimide anion acts as a nucleophile and attacks an electrophilic allyl source, most commonly allyl bromide, to form the N-alkylated product, this compound.[1]
Q2: My reaction is not proceeding, or the yield is very low. What are the most common initial checks I should perform?
Low or no yield can often be attributed to several key factors:
-
Reagent Quality: Ensure that the phthalimide or potassium phthalimide is pure and dry. Potassium phthalimide can degrade upon exposure to moisture. Allyl bromide should be colorless; a yellow or brown color indicates decomposition.
-
Base Strength and Solubility: If you are starting from phthalimide, a base is required to form the nucleophilic phthalimide anion. Potassium carbonate is a common choice. Ensure the base is anhydrous and effectively deprotonates the phthalimide.
-
Solvent Choice and Purity: A polar aprotic solvent like N,N-dimethylformamide (DMF) is generally the best choice as it effectively dissolves the phthalimide salt.[3][4] Ensure the solvent is anhydrous.
-
Reaction Temperature: The reaction often requires heating. If the temperature is too low, the reaction rate will be very slow.
Q3: I am observing multiple spots on my TLC plate. What are the potential side products?
The formation of multiple products can be a significant reason for low yields. Potential side products include:
-
Unreacted Phthalimide: If the reaction is incomplete, you will see the starting phthalimide on your TLC.
-
Products of Allyl Bromide Self-Reaction: At elevated temperatures, allyl bromide can undergo self-reaction or elimination.
-
Hydrolysis Products: If there is water in your reaction mixture, hydrolysis of the starting materials or product can occur.
Q4: How can I improve the solubility of my reagents?
Insolubility of the phthalimide salt is a common issue. To address this:
-
Solvent Selection: Use a high-quality, anhydrous polar aprotic solvent like DMF or DMSO.[4]
-
Temperature: Gently heating the reaction mixture can help dissolve the reagents.
-
Phase-Transfer Catalyst: In some cases, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be used to improve solubility and reaction rates.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Formation | Inactive phthalimide salt (if using pre-made potassium phthalimide). | Prepare the potassium phthalimide in situ by reacting phthalimide with a base like anhydrous potassium carbonate. |
| Low reactivity of allyl halide. | While allyl bromide is quite reactive, for less reactive halides, adding a catalytic amount of potassium iodide (KI) can increase the reaction rate through the in-situ formation of the more reactive allyl iodide (Finkelstein reaction).[3] | |
| Insufficient reaction temperature or time. | Gradually increase the reaction temperature (e.g., in 10°C increments) and monitor the reaction progress by TLC. Increase the reaction time if necessary. | |
| Wet reagents or solvent. | Use anhydrous solvents and ensure all reagents are thoroughly dried before use. | |
| Formation of Multiple Products | Competing elimination reactions. | While less common with primary halides like allyl bromide, ensure the reaction temperature is not excessively high. |
| Impurities in starting materials. | Purify the starting materials before use. Allyl bromide can be distilled, and phthalimide can be recrystallized. | |
| Difficulty in Product Purification | Product is an oil and does not crystallize. | This can happen if impurities are present. Try to purify by column chromatography first, followed by recrystallization of the purified product. |
| Low recovery after recrystallization. | Ensure you are using a suitable solvent system for recrystallization. A good solvent will dissolve the compound when hot but not when cold. Common solvents to try are ethanol, isopropanol, or mixtures like ethanol/water. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established procedures for Gabriel synthesis.[3]
Materials:
-
Phthalimide (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Allyl Bromide (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalimide and anhydrous potassium carbonate.
-
Add anhydrous DMF to the flask.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phthalimide salt.
-
Slowly add allyl bromide to the reaction mixture.
-
Heat the reaction mixture to 80-90°C and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the disappearance of the phthalimide spot on TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water.
-
The crude this compound will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the crystals to a constant weight.
Data Presentation
The following table presents illustrative data on how reaction conditions can affect the yield of this compound. This data is for demonstration purposes and actual results may vary.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | 80 | 3 | 85 |
| 2 | K₂CO₃ | Acetonitrile | 80 | 3 | 65 |
| 3 | KOH | DMF | 80 | 3 | 82 |
| 4 | K₂CO₃ | DMF | 60 | 6 | 70 |
| 5 | K₂CO₃ | DMF | 100 | 2 | 80 (with some byproducts) |
Visualizations
Experimental Workflow for this compound Synthesis
Troubleshooting Logic for Low Yield
References
Recrystallization solvent for purifying 2-Allylisoindoline-1,3-dione
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the recrystallization of 2-Allylisoindoline-1,3-dione. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the best recrystallization solvent for this compound?
A1: Ethanol is a widely recommended and effective solvent for the recrystallization of this compound and other N-substituted phthalimides. For compounds that are highly soluble in ethanol even at low temperatures, a mixed solvent system of ethanol and water can be particularly effective. In this system, the compound is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy (the point of saturation).
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated or cools too quickly. To resolve this, reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool down more slowly. Slow cooling is crucial for the formation of pure crystals.
Q3: I have a very low yield after recrystallization. What are the possible reasons?
A3: Low recovery can be due to several factors:
-
Using too much solvent: This will result in a significant portion of your compound remaining dissolved in the mother liquor.
-
Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper.
-
Incomplete crystallization: Ensure the solution is cooled sufficiently, usually in an ice bath, to maximize crystal formation.
-
Washing with too much cold solvent: Use a minimal amount of ice-cold solvent to wash the crystals.
Q4: How can I remove colored impurities from my product?
A4: If your product has a noticeable color, it may be due to impurities. You can try adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. However, use it sparingly as it can also adsorb some of your desired product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
| Problem Encountered | Potential Cause | Recommended Solution |
| Product fails to crystallize upon cooling. | - The solution is not saturated (too much solvent was used).- The presence of significant impurities inhibiting crystallization. | - Evaporate some of the solvent by gently heating the solution and then allow it to cool again.- Try scratching the inside of the flask with a glass rod at the surface of the solution to induce crystallization.- Add a seed crystal of pure this compound if available. |
| Crystals form too rapidly, appearing as a fine powder. | The solution is supersaturated and cooling too quickly. | Reheat the solution to dissolve the solid, add a small amount of additional hot solvent, and allow it to cool slowly at room temperature before placing it in an ice bath. Slower cooling promotes the growth of larger, purer crystals. |
| Presence of unreacted phthalic anhydride. | Incomplete reaction during synthesis. | Phthalic anhydride has some solubility in hot ethanol. A careful recrystallization from ethanol should leave the bulk of the unreacted phthalic anhydride in the mother liquor. A second recrystallization may be necessary for high purity. |
| Presence of unreacted allylamine. | Incomplete reaction or improper work-up. | Allylamine is volatile and should be largely removed during the initial work-up and drying of the crude product. If residual amine is suspected, washing the crude solid with a dilute acid solution before recrystallization can help, but care must be taken as this may hydrolyze the desired product. Recrystallization from ethanol should effectively separate the non-polar product from the more polar amine salts. |
| The recrystallized solid has a broad melting point range. | The presence of impurities. | Re-crystallize the product. If the melting point does not improve, consider using a different solvent or a mixed solvent system. Column chromatography may be necessary for highly impure samples. |
Experimental Protocols
Single-Solvent Recrystallization from Ethanol
This protocol is suitable for purifying this compound that contains minor impurities.
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely. Add more ethanol in small portions if necessary to achieve complete dissolution at the boiling point.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Preheat a stemless funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Two-Solvent Recrystallization from Ethanol-Water
This method is ideal when the compound is too soluble in pure ethanol.
Methodology:
-
Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While keeping the solution hot, add hot water dropwise with swirling until a faint cloudiness persists. This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution at the boiling point.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol-water mixture (in the same approximate ratio as the crystallization solvent).
-
Drying: Dry the purified crystals.
Data Presentation
Qualitative Solubility of this compound
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point | Suitability for Recrystallization |
| Ethanol | Sparingly Soluble | Soluble | Good |
| Methanol | Sparingly Soluble | Soluble | Good |
| Isopropanol | Slightly Soluble | Soluble | Potentially Good |
| Acetone | Soluble | Very Soluble | Poor (may require a co-solvent) |
| Ethyl Acetate | Soluble | Very Soluble | Poor (may require a co-solvent) |
| Toluene | Slightly Soluble | Soluble | Potentially Good |
| Hexane | Insoluble | Sparingly Soluble | Poor |
| Water | Insoluble | Insoluble | Unsuitable as a single solvent, but good as an anti-solvent with ethanol. |
Visualizations
Caption: A workflow diagram illustrating the key steps in the recrystallization of this compound.
Caption: A logical flowchart for troubleshooting common problems encountered during recrystallization.
Identifying and removing side products in 2-Allylisoindoline-1,3-dione synthesis
Welcome to the technical support center for the synthesis of 2-Allylisoindoline-1,3-dione. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and removing side products encountered during this synthesis. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am observing a low yield of my desired product, this compound. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound, which is a Gabriel synthesis, can stem from several factors.[1][2][3][4][5][6] The primary reasons include incomplete deprotonation of phthalimide, the use of a non-ideal solvent, or suboptimal reaction temperature.[7]
To improve your yield, consider the following:
-
Base Selection: Ensure complete deprotonation of phthalimide by using a suitable base. Potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) are commonly used.[8]
-
Solvent Choice: The reaction is favored in polar aprotic solvents that can dissolve potassium phthalimide. Dimethylformamide (DMF) is an excellent choice.[7]
-
Temperature Control: The reaction may require heating to proceed at an optimal rate. A temperature of around 60-80°C is often effective.[9]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.
Q2: What are the common side products in the synthesis of this compound and how can I identify them?
A2: While the Gabriel synthesis is generally a clean reaction for producing primary amines from primary alkyl halides, the use of allyl bromide can introduce specific side products.[1]
Potential side products include:
-
Unreacted Phthalimide: This is a common impurity if the reaction does not go to completion. It can be identified by its characteristic spectroscopic data and higher polarity compared to the product on a TLC plate.
-
Phthalamic Acid: If the reaction is exposed to moisture, the phthalimide ring can be hydrolyzed to form phthalamic acid. This can be detected by IR spectroscopy (broad O-H stretch) and its distinct NMR spectrum.
-
Diallylated Products (Over-alkylation): Although less common in Gabriel synthesis, there is a small possibility of the nitrogen being alkylated twice, especially if a very strong base is used in excess. This would result in a quaternary ammonium salt.[3]
-
Products from Allyl Bromide Side Reactions: Allyl bromide can undergo self-reaction or react with the solvent, especially at elevated temperatures. These byproducts are typically more volatile and can often be removed during workup and purification.
Identification Techniques:
-
Thin Layer Chromatography (TLC): A quick and effective way to visualize the presence of impurities. The product, this compound, is less polar than the starting phthalimide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for identifying the desired product and any side products by their characteristic chemical shifts and coupling patterns.[8][10][11][12][13][14]
-
Infrared (IR) Spectroscopy: Can help identify functional groups present in the product and impurities, such as the characteristic imide carbonyl stretches in the product and potential hydroxyl groups from hydrolyzed side products.[15]
-
Mass Spectrometry (MS): Can be used to determine the molecular weight of the product and any impurities, aiding in their identification.[16]
Q3: My crude product is a mixture of the desired this compound and unreacted phthalimide. What is the best way to purify it?
A3: A mixture of this compound and phthalimide can be effectively separated using either recrystallization or column chromatography.
-
Recrystallization: This is a good option if the solubility of the product and the impurity differ significantly in a particular solvent. An ethanol/water mixture is often a suitable solvent system for recrystallizing N-substituted phthalimides.[1][14][17] The desired product is typically more soluble in ethanol than phthalimide.
-
Column Chromatography: This is a very effective method for separating compounds with different polarities.[7][11][18][19][20][21][22][23][24] Since this compound is less polar than phthalimide, it will elute first from a silica gel column. A common eluent system is a mixture of hexane and ethyl acetate.[5]
Data Presentation
Table 1: Reaction Conditions and Yields for the Synthesis of this compound
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| 1 | KOH | DMF | 70 | 4 | 85 | >95 | [Fictional Data] |
| 2 | K₂CO₃ | DMF | 80 | 6 | 78 | >95 | [Fictional Data] |
| 3 | KOH | Acetonitrile | 60 | 8 | 72 | >90 | [Fictional Data] |
Note: The data in this table is representative and may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from potassium phthalimide and allyl bromide.
Materials:
-
Potassium phthalimide
-
Allyl bromide
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethanol
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
-
TLC plates
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium phthalimide (1 equivalent) in dry DMF.
-
To the stirred solution, add allyl bromide (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 70-80°C and monitor the reaction progress by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent system).
-
Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.
-
Filter the precipitate, wash it with cold water, and then with a small amount of cold ethanol to remove excess DMF.
-
Dry the crude product under vacuum.
Protocol 2: Purification by Recrystallization
This protocol describes the purification of crude this compound by recrystallization from an ethanol/water mixture.[1][14][17]
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
To the hot solution, add hot water dropwise until the solution becomes slightly cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them under vacuum.
-
Determine the melting point and check the purity by TLC.
Protocol 3: Purification by Column Chromatography
This protocol details the purification of crude this compound using silica gel column chromatography.[7][11][18][19][20][21][22][23][24]
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the top of the column.
-
Elute the column with a hexane/ethyl acetate solvent system (e.g., starting with 9:1 and gradually increasing the polarity).
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.[13][15][25]
Visualizations
Caption: A workflow for troubleshooting common issues in the synthesis of this compound.
Caption: A decision tree for selecting the appropriate purification method for this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Gabriel Synthesis | Thermo Fisher Scientific - CA [thermofisher.com]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. sciforum.net [sciforum.net]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. rsc.org [rsc.org]
- 15. media.neliti.com [media.neliti.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. silicycle.com [silicycle.com]
- 19. researchgate.net [researchgate.net]
- 20. acgpubs.org [acgpubs.org]
- 21. reddit.com [reddit.com]
- 22. aroonchande.com [aroonchande.com]
- 23. researchgate.net [researchgate.net]
- 24. Home Page [chem.ualberta.ca]
- 25. This compound | 5428-09-1 [sigmaaldrich.com]
Technical Support Center: 1H NMR Analysis of 2-Allylisoindoline-1,3-dione
This technical support guide is designed for researchers, scientists, and drug development professionals to aid in the ¹H NMR analysis of 2-Allylisoindoline-1,3-dione, a common intermediate in organic synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help identify impurities and ensure the quality of your synthesis.
Troubleshooting Guide: Impurity Identification in this compound
Issue: My ¹H NMR spectrum of this compound shows unexpected peaks. How can I identify the impurities?
Answer:
Unforeseen peaks in the ¹H NMR spectrum of your this compound product typically arise from unreacted starting materials, side products, or residual solvents. The following steps and data will help you pinpoint the identity of these impurities.
Step 1: Verify the Peaks of this compound
First, confirm the presence of the characteristic signals for your desired product. The expected chemical shifts (δ) and multiplicities in CDCl₃ are summarized below.
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Phthalimide-H | 7.82 - 7.86 | Multiplet | 2H |
| Phthalimide-H | 7.69 - 7.73 | Multiplet | 2H |
| Allyl-CH= | 5.80 - 5.90 | Multiplet | 1H |
| Allyl-=CH₂ | 5.20 - 5.30 | Multiplet | 2H |
| Allyl-NCH₂ | 4.30 | Doublet | 2H |
Step 2: Identify Common Impurities from the Gabriel Synthesis
The synthesis of this compound is typically achieved through a Gabriel synthesis, which involves the reaction of potassium phthalimide with allyl bromide. Common impurities associated with this reaction are listed in the table below with their characteristic ¹H NMR signals in CDCl₃.
| Impurity | Structure | Protons | Chemical Shift (ppm) | Multiplicity |
| Phthalimide | Phthalimide | Phthalimide-H | ~7.76 | Broad Singlet |
| Imide-NH | ~8.2 (highly variable) | Broad Singlet | ||
| Allyl Bromide | Allyl Bromide | Allyl-CH= | ~6.02 | Multiplet |
| Allyl-=CH₂ | ~5.30 and ~5.15 | Multiplets | ||
| Allyl-CH₂Br | ~3.93 | Doublet | ||
| Allyl Alcohol | Allyl Alcohol | Allyl-CH= | ~5.90 | Multiplet |
| Allyl-=CH₂ | ~5.25 and ~5.15 | Multiplets | ||
| Allyl-CH₂OH | ~4.10 | Doublet | ||
| Hydroxyl-OH | Variable | Broad Singlet | ||
| Diallyl Ether | Diallyl Ether | Allyl-CH= | ~5.91 | Multiplet |
| Allyl-=CH₂ | ~5.27 and ~5.17 | Multiplets | ||
| Allyl-OCH₂ | ~3.99 | Doublet | ||
| Phthalic Acid | Phthalic Acid | Aromatic-H | ~7.60 and ~7.70 | Multiplets |
| Carboxylic-OH | >10 (very broad) | Broad Singlet |
Step 3: Consider Residual Solvents
Common solvents used during synthesis and purification can also appear in your spectrum.
| Solvent | Protons | Chemical Shift (ppm) in CDCl₃ | Multiplicity |
| Acetone | CH₃ | 2.17 | Singlet |
| Dichloromethane | CH₂ | 5.30 | Singlet |
| Diethyl Ether | CH₂ | 3.48 | Quartet |
| CH₃ | 1.21 | Triplet | |
| N,N-Dimethylformamide (DMF) | CHO | 8.02 | Singlet |
| N-CH₃ | 2.92, 2.88 | Singlets | |
| Ethanol | CH₂ | 3.72 | Quartet |
| CH₃ | 1.25 | Triplet | |
| OH | Variable | Broad Singlet |
Troubleshooting Workflow
The following diagram outlines a logical workflow for identifying impurities in your ¹H NMR spectrum.
Caption: Troubleshooting workflow for ¹H NMR impurity analysis.
Frequently Asked Questions (FAQs)
Q1: The aromatic region of my spectrum is complex. How can I definitively assign the peaks for this compound?
A1: The four aromatic protons of the phthalimide group in this compound typically appear as two multiplets between 7.6 and 7.9 ppm. Due to the symmetry of the phthalimide ring, these protons form a second-order AA'XX' or AA'BB' system, which can result in complex splitting patterns rather than simple doublets.[1] To confirm these signals, you can compare your spectrum to a reference spectrum of a pure N-substituted phthalimide. If significant overlap with impurities occurs, consider acquiring the spectrum in a different deuterated solvent (e.g., DMSO-d₆ or Benzene-d₆) to induce different chemical shifts.[2]
Q2: I see a broad singlet in my spectrum. What could it be?
A2: A broad singlet can be indicative of several species. It is often due to the presence of water (typically around 1.56 ppm in CDCl₃, but can vary).[3] It could also be the N-H proton of unreacted phthalimide (highly variable, often downfield) or the -OH proton of allyl alcohol or residual ethanol. To confirm if the peak is from an exchangeable proton (N-H or O-H), you can perform a D₂O shake.[2] Add a drop of deuterium oxide to your NMR tube, shake well, and re-acquire the spectrum. If the broad singlet disappears or significantly diminishes, it confirms the presence of an exchangeable proton.
Q3: My integration values are not what I expected. What should I do?
A3: Inaccurate integration can result from poor shimming, insufficient relaxation delay between scans, or the presence of overlapping signals. Ensure the instrument is well-shimmed to obtain sharp peaks. For quantitative analysis, a longer relaxation delay (e.g., 5 times the longest T₁) is recommended. If peaks are overlapping, try to find a region of the spectrum where a signal from your product is well-resolved and integrate it. Then, set this integral to the corresponding number of protons (e.g., the two protons of the -NCH₂- group to 2.00) and use it to calibrate the other integrals.
Q4: I suspect my starting material, potassium phthalimide, is an impurity. What are its characteristic ¹H NMR signals?
A4: Potassium phthalimide is a salt and is generally insoluble in CDCl₃. If it is present as a suspended solid, it will likely not be visible in the ¹H NMR spectrum. However, if you are using a more polar solvent like DMSO-d₆, you would expect to see signals for the phthalimide anion, which would be similar to phthalimide itself, with the aromatic protons appearing around 7.5-7.8 ppm.
Experimental Protocols
Synthesis of this compound (Gabriel Synthesis)
This protocol is a standard procedure for the N-alkylation of phthalimide.
Materials:
-
Potassium phthalimide
-
Allyl bromide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve potassium phthalimide (1.0 eq) in anhydrous DMF.
-
Add allyl bromide (1.1 eq) to the solution at room temperature with stirring.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and dichloromethane.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[4]
¹H NMR Sample Preparation
Proper sample preparation is crucial for obtaining a high-quality spectrum.
-
Sample Quantity: Use approximately 5-10 mg of your purified this compound.
-
Solvent: Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent is of high purity to avoid extraneous peaks.
-
Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically present in commercially available CDCl₃ as an internal standard (δ 0.00 ppm).
By following this guide, researchers can effectively troubleshoot and analyze the ¹H NMR spectra of this compound, ensuring the purity and identity of their synthesized compound.
References
Stability of 2-Allylisoindoline-1,3-dione in aqueous buffer solutions
This technical support center provides guidance and answers frequently asked questions regarding the stability of 2-Allylisoindoline-1,3-dione in aqueous buffer solutions. The information is intended for researchers, scientists, and drug development professionals to aid in experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solutions?
Based on the chemistry of the phthalimide functional group, this compound is susceptible to hydrolysis, particularly under basic conditions. The imide ring can undergo cleavage to form phthalamic acid derivatives. The rate of hydrolysis is expected to be dependent on pH and temperature. Under acidic conditions, the hydrolysis is generally slower compared to alkaline conditions.
Q2: What are the likely degradation products of this compound in aqueous buffers?
The primary degradation product is expected to be N-allylphthalamic acid, resulting from the hydrolytic cleavage of one of the carbonyl-nitrogen bonds in the phthalimide ring. Further degradation under more strenuous conditions could lead to phthalic acid and allylamine.
Q3: Which analytical techniques are recommended for monitoring the stability of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended technique for stability studies.[1][2][3] It allows for the separation and quantification of the parent compound and its degradation products.[1] Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the identification of unknown degradation products.[4] Spectroscopic methods such as UV-Vis, IR, and NMR can also provide valuable information on the degradation process.[1]
Q4: How does pH affect the stability of this compound?
The stability of the phthalimide ring is significantly influenced by pH.
-
Acidic Conditions (pH 1-4): Generally, the compound is expected to be relatively stable, with slow hydrolysis.
-
Neutral Conditions (pH 5-8): Moderate stability is expected, with a noticeable rate of hydrolysis, especially towards the higher end of this range.
-
Basic Conditions (pH 9-12): The compound is expected to be least stable, with a rapid rate of hydrolysis. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the imide ring.
Q5: What is the influence of temperature on the degradation rate?
As with most chemical reactions, the rate of hydrolysis of this compound is expected to increase with temperature. It is advisable to conduct experiments at controlled temperatures and to store solutions at low temperatures (e.g., 2-8 °C) to minimize degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of parent compound in the sample. | The pH of the buffer solution is too high (alkaline). | Prepare the sample in a buffer with a lower pH (e.g., pH 4-6). If the experimental conditions require a high pH, prepare the sample immediately before analysis and keep it at a low temperature. |
| Inconsistent results between replicate samples. | The temperature of the samples is not well-controlled. Degradation is occurring at different rates. | Ensure all samples are maintained at a constant and controlled temperature throughout the experiment. Use a temperature-controlled autosampler for HPLC analysis. |
| Appearance of unknown peaks in the chromatogram. | These could be degradation products. | Use a stability-indicating HPLC method to separate the parent compound from its degradation products. Employ LC-MS to identify the structure of the unknown peaks. |
| Precipitation of the compound in the buffer. | The solubility of this compound in the aqueous buffer is low. | Consider using a co-solvent (e.g., a small percentage of acetonitrile or methanol) to improve solubility. Ensure the chosen co-solvent does not interfere with the analysis or accelerate degradation. |
Experimental Protocols
A forced degradation study is recommended to understand the intrinsic stability of this compound.[1][4][5][6][7] This involves subjecting the compound to a range of stress conditions.
Protocol: Forced Degradation Study of this compound
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.
2. Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 1 hour.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 70°C for 48 hours. Then, dissolve in the mobile phase to a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose a solution of the compound (100 µg/mL in a suitable solvent) to UV light (254 nm) and visible light for a defined period.
3. Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before injection if necessary.
-
Analyze all samples by a stability-indicating HPLC method.
4. HPLC Method:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 220 nm).
-
Injection Volume: 10 µL.
Data Presentation
The results of the stability study can be summarized in the following tables. The data presented here is hypothetical and for illustrative purposes.
Table 1: Stability of this compound in Aqueous Buffers at 25°C
| Buffer pH | Time (hours) | % Remaining Parent Compound |
| 4.0 | 0 | 100 |
| 24 | 98.5 | |
| 48 | 97.2 | |
| 7.0 | 0 | 100 |
| 24 | 92.1 | |
| 48 | 85.3 | |
| 9.0 | 0 | 100 |
| 1 | 75.4 | |
| 4 | 42.8 |
Table 2: Summary of Forced Degradation Study of this compound
| Stress Condition | Duration | % Degradation | Major Degradation Product |
| 0.1 M HCl | 24 hours at 60°C | ~15% | N-allylphthalamic acid |
| 0.1 M NaOH | 1 hour at 25°C | ~50% | N-allylphthalamic acid |
| 3% H₂O₂ | 24 hours at 25°C | < 5% | Minor unidentified peaks |
| Thermal (70°C) | 48 hours | < 2% | - |
| Photolytic (UV) | 8 hours | ~10% | Unidentified peaks |
Visualizations
Caption: Experimental workflow for the stability testing of this compound.
Caption: Proposed primary degradation pathway of this compound in aqueous solution.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ijtsrd.com [ijtsrd.com]
- 4. scispace.com [scispace.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Minimizing hydrolysis of the phthalimide group during workup
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in handling phthalimide-containing compounds. Here you will find troubleshooting guides and FAQs focused on preventing the unwanted hydrolysis of the phthalimide group during reaction workup.
Frequently Asked Questions (FAQs)
Q1: My phthalimide-protected compound is showing signs of hydrolysis (e.g., formation of phthalamic acid) after aqueous workup. What are the most common causes?
A1: Hydrolysis of the phthalimide group during workup is typically caused by exposure to harsh conditions. The primary factors are:
-
Strongly Basic Conditions (High pH): The imide proton of a phthalimide is weakly acidic (pKa ≈ 8.3).[1][2] In the presence of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), the phthalimide can be deprotonated, forming an anion that is susceptible to nucleophilic attack by water or hydroxide ions, leading to ring-opening.[3][4][5]
-
Strongly Acidic Conditions (Low pH): Concentrated acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) can catalyze the hydrolysis of the imide bonds, particularly when heated.[3][4] Although generally more stable to acid than base, prolonged exposure or high temperatures will lead to cleavage.[6]
-
Elevated Temperatures: Heating the reaction mixture during an aqueous workup significantly accelerates the rate of both acid- and base-catalyzed hydrolysis.[3][6]
Q2: How can I safely neutralize my reaction mixture or wash my organic extract without causing hydrolysis?
A2: To minimize hydrolysis, it is crucial to avoid strong acids and bases, especially at temperatures above room temperature.
-
For neutralizing acidic reaction mixtures: Use a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution. Add the neutralizing agent slowly at a low temperature (e.g., in an ice bath) to control any exothermic reaction.
-
For washing organic extracts: Instead of strong bases, use saturated NaHCO₃ solution to remove acidic impurities. To remove residual base, a wash with water or brine (saturated NaCl solution) is recommended. If you must wash with a dilute acid, use a weak acid or a highly diluted strong acid at low temperatures.
Q3: Are there alternative workup procedures that can avoid aqueous conditions altogether?
A3: Yes, if your compound or impurities have suitable properties, non-aqueous workups can be an excellent strategy.
-
Direct Precipitation/Crystallization: If your desired phthalimide product is a solid and has low solubility in the reaction solvent (while byproducts are soluble), it may precipitate upon cooling. The product can then be isolated by simple filtration. Alternatively, an "anti-solvent" can be added to induce precipitation.
-
Silica Gel Filtration: The entire reaction mixture can be concentrated and then passed through a short plug of silica gel, eluting with an appropriate organic solvent. This can effectively remove polar impurities, salts, and catalysts without the use of water.
Q4: I am performing a Gabriel synthesis. How do I work up the N-alkylation reaction without hydrolyzing the newly formed N-alkylphthalimide?
A4: The workup for the N-alkylation step of a Gabriel synthesis must be gentle to preserve the product.[7][8] After the reaction between the potassium phthalimide and the alkyl halide, the primary goal is to remove unreacted starting materials and salts. A standard procedure involves:
-
Cooling the reaction mixture to room temperature.
-
Filtering off any solid byproducts (e.g., potassium halide).
-
Concentrating the filtrate under reduced pressure.
-
Redissolving the residue in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing the organic solution with water and then brine to remove any remaining salts or polar impurities, ensuring the pH remains near neutral.
-
Drying the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtering, and concentrating to yield the crude N-alkylphthalimide.[9]
Troubleshooting Guide: Workup-Induced Phthalimide Hydrolysis
This guide helps diagnose and solve issues related to the unwanted cleavage of the phthalimide group.
| Observation / Problem | Potential Cause | Recommended Solution |
| Low yield of desired product with a significant amount of a more polar byproduct identified as the ring-opened phthalamic acid. | Harsh Basic Workup: Washing with strong bases like NaOH or KOH. | Use saturated aqueous NaHCO₃ for neutralization or washing. Perform all washes at room temperature or below.[9] |
| Product degradation observed after acid wash step. | Harsh Acidic Workup: Use of concentrated or moderately concentrated strong acids (e.g., >1M HCl). | Avoid acidic washes if possible. If necessary, use a highly dilute acid (e.g., 0.1M HCl) at low temperature for a short duration. A wash with saturated ammonium chloride (NH₄Cl) can be a milder alternative for removing certain basic impurities. |
| Phthalimide cleavage occurs even with mild aqueous washes. | Elevated Temperature: Performing the extraction or washes at elevated temperatures. | Ensure the reaction mixture is cooled to room temperature or below before starting the aqueous workup. Use an ice bath if any neutralization step is exothermic. |
| The desired amine product is formed instead of the N-alkylphthalimide. | Carryover of Deprotection Reagent: Residual hydrazine or another deprotecting agent from a previous step is present. | Ensure the starting materials are pure. If performing a multi-step synthesis, fully remove all reagents from the previous step before proceeding. |
Data Presentation: Phthalimide Cleavage (Hydrolysis) Conditions
The stability of the phthalimide group is highly dependent on the reaction conditions. The following table summarizes conditions that intentionally induce hydrolysis (deprotection) versus those designed to preserve the group. This data helps illustrate the conditions to avoid during a standard workup.
| Parameter | Harsh Conditions (Induce Hydrolysis/Cleavage) | Mild Conditions (Preserve Phthalimide Group) |
| Reagent | Strong bases (e.g., NaOH, KOH)[1][3], Strong acids (e.g., conc. H₂SO₄, conc. HCl)[3][4], Hydrazine (N₂H₄)[7][10] | Water (H₂O), Brine (sat. NaCl), Saturated NaHCO₃, Dilute acids (e.g., 0.1M HCl) |
| Typical pH | > 12 or < 1 | ~ 7 - 8.5 |
| Temperature | Often requires heating or reflux (e.g., 80°C to reflux)[3][11] | 0°C to Room Temperature |
| Reaction Time | Several hours to days[3] | Short duration (minutes) for washing/extraction |
| Primary Outcome | Cleavage of the phthalimide group to yield a primary amine and a phthalic acid derivative. | Isolation of the intact N-substituted phthalimide compound. |
Experimental Protocols
Protocol 1: Standard Mild Aqueous Workup to Preserve the Phthalimide Group
This protocol is designed for isolating a phthalimide-containing product from a reaction mixture using a standard liquid-liquid extraction while minimizing the risk of hydrolysis.
Methodology:
-
Cooling: Ensure the reaction mixture is cooled to room temperature (approx. 20-25°C). If the reaction was run at high temperatures, use an ice-water bath for cooling.
-
Solvent Addition: Dilute the reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Neutralization/Wash: Transfer the mixture to a separatory funnel.
-
If the reaction was run under acidic conditions, add saturated aqueous NaHCO₃ solution portion-wise until effervescence ceases.
-
If the reaction was run under basic conditions, wash with water or brine.
-
If the reaction was neutral, proceed directly to the water wash.
-
-
Extraction: Wash the organic layer sequentially with:
-
Water (1 x volume of the organic layer).
-
Brine (1 x volume of the organic layer) to aid in breaking up emulsions and removing bulk water.
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. The product can then be purified by chromatography or recrystallization if necessary.[9]
Visualization
Decision Workflow for Workup Strategy
The following diagram provides a logical workflow for selecting an appropriate workup procedure to isolate a phthalimide-containing compound while minimizing the risk of hydrolysis.
Caption: Decision tree for selecting a workup strategy.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Phthalimide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
Effect of base and solvent choice on 2-Allylisoindoline-1,3-dione yield
This guide provides troubleshooting advice and frequently asked questions for the synthesis of 2-Allylisoindoline-1,3-dione, a common alkylation reaction based on the Gabriel synthesis. It is intended for researchers, scientists, and professionals in drug development to help optimize reaction yields by carefully selecting the base and solvent.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of this compound?
The synthesis is a classic example of the Gabriel synthesis, which involves the N-alkylation of phthalimide.[1] In the first stage, a base is used to deprotonate the phthalimide, creating a potent nucleophile.[1][2][3] This phthalimide anion then attacks an alkyl halide (in this case, an allyl halide like allyl bromide) via an SN2 reaction to form the N-alkylated phthalimide.[1][2]
Q2: Why is my reaction yield consistently low?
Low yields can arise from several factors:
-
Competing Elimination Reaction: This is especially a risk with more sterically hindered halides, though less common with primary allyl halides.[4] The basic conditions can favor an E2 elimination pathway, leading to byproducts.[4]
-
Reagent Quality: Using old or decomposed reagents, particularly the potassium phthalimide or the allyl halide, can significantly hinder the reaction.[4][5] One user reported no reaction until they replaced a 25-year-old bottle of potassium phthalimide.[5]
-
Inappropriate Solvent: The choice of solvent is critical for an SN2 reaction. Using protic solvents (like ethanol or water) can solvate the nucleophile, reducing its reactivity and slowing the reaction.[1]
-
Product Loss During Workup: The desired product may be lost during extraction and purification steps. Optimizing purification, for instance, by using flash column chromatography, can improve the isolated yield.[4]
Q3: I am observing no reaction or a very slow reaction. What should I do?
-
Verify Reagent Purity: Ensure that your starting materials, phthalimide (or potassium phthalimide) and allyl halide, are pure and dry.[4]
-
Increase Temperature: Gently increasing the reaction temperature in increments of 10°C may initiate or speed up a sluggish reaction.[4] However, excessive heat can promote side reactions.
-
Choose an Appropriate Solvent: Ensure you are using a dry, polar aprotic solvent like DMF, DMSO, or acetonitrile to facilitate the SN2 reaction.[1][6]
-
Add a Catalyst: For less reactive halides (like chlorides or even bromides), adding a catalytic amount of potassium iodide (KI) can promote the substitution reaction through the Finkelstein reaction.[6] Phase transfer catalysts like tetrabutylammonium bromide (TBAB) can also be effective, especially under solvent-free conditions.[7]
Q4: Can I use phthalimide directly with a base instead of starting with potassium phthalimide?
Yes, this is a common and effective modification of the Gabriel synthesis, often referred to as the Ing and Manske method.[6] In this approach, phthalimide is mixed with a suitable base, such as anhydrous potassium carbonate (K₂CO₃) or potassium hydroxide (KOH), and the alkylating agent in a polar aprotic solvent like DMF.[6][8] This in-situ formation of the phthalimide anion avoids the need to handle potentially old or degraded potassium phthalimide salt.[5]
Q5: How do I choose the best solvent for this reaction?
The best solvents for the N-alkylation of phthalimide are polar aprotic solvents. These solvents can dissolve the ionic intermediates but do not engage in strong hydrogen bonding, leaving the nucleophile "bare" and highly reactive.[1]
-
Dimethylformamide (DMF): Widely considered one of the best solvents for this reaction, often leading to high yields in shorter reaction times and at lower temperatures compared to other solvents.[1][6]
-
Dimethyl Sulfoxide (DMSO): Another excellent polar aprotic solvent that can be used.[1][4]
-
Acetonitrile (MeCN): A suitable alternative that can provide good yields.[1][9]
-
Ionic Liquids: Have been shown to be effective and environmentally benign media for this reaction, often allowing for easy recovery and reuse.[8]
Data Presentation: Effect of Base and Solvent on Yield
The following table summarizes representative conditions for the N-alkylation of phthalimide, which is the key step in synthesizing this compound. Yields are highly dependent on specific substrates, reaction time, and temperature.
| Base | Solvent | Catalyst/Additive | Typical Yield Range | Notes |
| Potassium Carbonate (K₂CO₃) | DMF | None | High (often >90%) | A very common and effective combination allowing for lower reaction temperatures.[6] |
| Potassium Hydroxide (KOH) | Ionic Liquid ([bmim]BF₄) | None | High (often >90%) | Offers milder conditions and shorter reaction times; the ionic liquid can be recycled.[8] |
| Potassium Carbonate (K₂CO₃) | Solvent-Free | TBAB | Good to Excellent | A phase-transfer catalyst is used to facilitate the reaction without a traditional solvent.[7] |
| Potassium Phthalimide | DMF | KI (catalytic) | High | The addition of KI is advantageous for less reactive alkyl halides.[6] |
| Various Bases (Cs₂CO₃, Na₂CO₃) | Acetonitrile | None | Moderate to High | Acetonitrile is a viable solvent, though yields may sometimes be lower than with DMF.[9][10] |
| Triethylamine (Et₃N) | Toluene / Xylene | None | Moderate | Weaker organic bases in non-polar solvents may require longer reaction times or higher temperatures.[6] |
Experimental Protocols
Method A: Synthesis from Phthalimide and Allyl Bromide using K₂CO₃
This protocol is a modification of the Ing and Manske method and is often preferred for its convenience.[6]
Materials:
-
Phthalimide (1 equivalent)
-
Anhydrous Potassium Carbonate (K₂CO₃) (0.6-1.0 equivalents)
-
Allyl Bromide (1.1 equivalents)
-
Dimethylformamide (DMF), anhydrous
-
Deionized Water
-
Dichloromethane or Ethyl Acetate for extraction
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a condenser, add phthalimide and anhydrous potassium carbonate.
-
Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Slowly add allyl bromide to the suspension via a syringe.
-
Heat the reaction mixture to 60-80°C and monitor the progress using Thin-Layer Chromatography (TLC).[4]
-
Once the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing cold deionized water. This will precipitate the crude product.
-
Stir for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid with water to remove residual DMF and inorganic salts.
-
Dry the crude product. For further purification, recrystallize from a suitable solvent (e.g., ethanol) or purify by flash column chromatography.
Visualizations
Experimental Workflow
References
- 1. orgosolver.com [orgosolver.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles [organic-chemistry.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Amine Protection: 2-Allylisoindoline-1,3-dione vs. Boc Anhydride
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of an amine protecting group is a critical decision in the synthesis of complex molecules, particularly in the fields of peptide synthesis and drug development. An ideal protecting group should be easy to introduce and remove, stable under a variety of reaction conditions, and offer high yields. This guide provides an objective comparison between two commonly employed amine protecting groups: 2-allylisoindoline-1,3-dione (N-allylphthalimide) and tert-butyloxycarbonyl (Boc) anhydride.
Introduction to the Protecting Groups
This compound (N-Allylphthalimide) belongs to the phthalimide class of protecting groups. The phthalimide group is known for its high stability, making it suitable for reactions requiring harsh conditions.[1] It is introduced by reacting an amine with phthalic anhydride or its derivatives.[1] Deprotection is most commonly achieved through hydrazinolysis.[2][3] The allyl group on the nitrogen atom also offers a potential site for further functionalization.
Tert-butyloxycarbonyl (Boc) Anhydride is a widely used carbamate-based protecting group. The Boc group is favored for its ease of introduction and its lability under acidic conditions, while remaining stable to a wide range of basic and nucleophilic reagents.[4][5][6] This orthogonality makes it a cornerstone of modern solid-phase peptide synthesis (SPPS).[7]
Quantitative Comparison of Performance
While direct comparative studies under identical conditions are limited in the literature, the following tables summarize typical experimental data for the protection and deprotection steps for each group, compiled from various sources.
Table 1: Amine Protection
| Protecting Group | Reagent | Base | Solvent(s) | Temperature (°C) | Time (h) | Typical Yield (%) |
| This compound | Phthalic anhydride & Allylamine | Triethylamine | Toluene, Acetic Acid | Reflux | 4 - 7 | >75[8] |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Triethylamine, NaOH | THF, Dioxane, Water, Acetone | 0 - 25 | 0.5 - 4 | 90 - 93[9] |
Table 2: Amine Deprotection
| Protecting Group | Reagent(s) | Solvent(s) | Temperature (°C) | Time (h) | Typical Yield (%) |
| This compound | Hydrazine hydrate | Methanol, Ethanol | Room Temp - Reflux | 1 - 4 | 70 - 85[10] |
| Boc | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0 - Room Temp | 1 - 18 | High (often used in situ)[11] |
Experimental Protocols
Protocol 1: Protection of a Primary Amine with this compound
This protocol describes the synthesis of N-substituted phthalimides from a primary amine and phthalic anhydride.
Materials:
-
Primary amine
-
Phthalic anhydride
-
Triethylamine
-
Toluene or Glacial Acetic Acid
Procedure:
-
In a round-bottom flask, dissolve the primary amine and an equimolar amount of phthalic anhydride in the chosen solvent.
-
Add a slight excess of triethylamine to the mixture.
-
Reflux the reaction mixture for the time indicated by TLC analysis until the starting amine is consumed.
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the mixture.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Protection of a Primary Amine with Boc Anhydride
This protocol provides a general procedure for the N-Boc protection of a primary amine.[4]
Materials:
-
Primary amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Solvent system (e.g., 1,4-Dioxane/Water, THF/Water)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino acid (1.0 eq) in a 1:1 mixture of the chosen solvent system.
-
Add the base (e.g., NaOH, 1.5 eq) and stir until the amino acid is completely dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir until completion is confirmed by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.
Protocol 3: Deprotection of this compound with Hydrazine
This protocol describes the cleavage of the phthalimide group using hydrazine hydrate.[10]
Materials:
-
N-allylphthalimide protected compound
-
Hydrazine hydrate
-
Methanol or Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the N-allylphthalimide protected compound in methanol or ethanol.
-
Add hydrazine hydrate (typically 1.5 - 2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or reflux until the starting material is consumed, as monitored by TLC. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture and add dilute hydrochloric acid to dissolve the precipitate and protonate the liberated amine.
-
Filter the mixture to remove the phthalhydrazide.
-
The filtrate containing the amine hydrochloride can be used directly or further worked up to isolate the free amine.
Protocol 4: Deprotection of Boc-protected Amine with TFA
This protocol outlines the standard procedure for the removal of the Boc group using trifluoroacetic acid.[11]
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected amine in dichloromethane.
-
Add trifluoroacetic acid to the solution (typically 25-50% v/v).
-
Stir the reaction at room temperature. The reaction is usually complete within 1-2 hours but may require longer for more sterically hindered substrates.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine TFA salt can often be used in the next step without further purification.
Visualization of Reaction Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. biosynth.com [biosynth.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 10. rsc.org [rsc.org]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
A Comparative Guide to Phthalimide Deprotection: Hydrazine vs. Acid Hydrolysis
For researchers, scientists, and professionals in drug development, the strategic removal of protecting groups is a critical step in chemical synthesis. The phthalimide group, a robust and widely used protecting group for primary amines, necessitates a careful choice of deprotection methodology to ensure high yields and maintain the integrity of the target molecule. This guide provides an objective comparison of two common deprotection methods: hydrazinolysis (specifically the Ing-Manske procedure) and acid-catalyzed hydrolysis, supported by experimental data and detailed protocols.
The selection between these two methods hinges on factors such as the substrate's sensitivity to harsh conditions, the desired reaction time, and the presence of other functional groups. While hydrazinolysis is generally considered the milder and more efficient method, acid hydrolysis remains a viable, albeit more aggressive, alternative.
Quantitative Performance Comparison
To facilitate a direct comparison, the following table summarizes the reaction conditions and reported yields for the deprotection of N-benzylphthalimide, a common substrate, using both hydrazine and acid hydrolysis.
| Deprotection Method | Reagent(s) | Solvent | Temperature | Reaction Time | Yield (%) |
| Hydrazinolysis | Hydrazine hydrate (NH₂NH₂·H₂O) | Ethanol | Reflux | 1-3 hours | ~90% |
| Acid Hydrolysis | Concentrated Hydrochloric Acid (HCl) | Water/Acetic Acid | Reflux | Prolonged (hours to days) | Variable, often lower |
Note: Yields for acid hydrolysis can vary significantly depending on the substrate and reaction conditions, and are often lower than those obtained with hydrazinolysis due to the harsh conditions which can lead to side reactions and degradation of the product.[1]
Reaction Mechanisms and Workflow
The distinct mechanisms of hydrazinolysis and acid hydrolysis account for their differing reaction profiles.
Hydrazinolysis Mechanism
Hydrazinolysis proceeds via a nucleophilic attack of hydrazine on one of the carbonyl carbons of the phthalimide ring. This is followed by an intramolecular cyclization to form the stable, often insoluble, phthalhydrazide byproduct, which drives the reaction to completion and liberates the free primary amine.[2]
Caption: Mechanism of phthalimide deprotection by hydrazinolysis.
Acid Hydrolysis Mechanism
Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate. A series of proton transfers and ring-opening steps ultimately yield phthalic acid and the protonated primary amine. This method often requires harsh conditions, such as prolonged heating with strong acids.[3]
Caption: Mechanism of phthalimide deprotection by acid hydrolysis.
General Experimental Workflow
The following diagram illustrates a typical workflow for phthalimide deprotection, highlighting the key steps from reaction setup to isolation of the final product.
Caption: General workflow for phthalimide deprotection.
Experimental Protocols
Protocol 1: Hydrazinolysis (Ing-Manske Procedure)
This protocol provides a general method for the deprotection of N-substituted phthalimides using hydrazine hydrate.[4]
Materials:
-
N-substituted phthalimide
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Ethanol (or other suitable alcohol)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Organic solvent for extraction (e.g., dichloromethane, diethyl ether)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-substituted phthalimide (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2 to 1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the mixture to room temperature. A white precipitate of phthalhydrazide may form.
-
Acidify the mixture with concentrated HCl. This helps to fully precipitate the phthalhydrazide and protonate the liberated amine.
-
Filter the mixture to remove the phthalhydrazide precipitate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in water and make the solution basic (pH > 12) with a NaOH solution to deprotonate the amine salt.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) three times.
-
Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the primary amine.
Protocol 2: Acid Hydrolysis
This protocol outlines a general procedure for the acid-catalyzed hydrolysis of N-substituted phthalimides. Caution: This method uses strong acid and requires careful handling.
Materials:
-
N-substituted phthalimide
-
Concentrated Hydrochloric Acid (e.g., 20-30%) or Sulfuric Acid
-
Sodium Hydroxide (NaOH) solution
-
Organic solvent for extraction (e.g., dichloromethane, diethyl ether)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To the N-substituted phthalimide in a round-bottom flask, add an excess of concentrated hydrochloric acid.
-
Heat the mixture to reflux for several hours to days, monitoring the reaction progress by TLC.[1]
-
Cool the reaction mixture to room temperature. A precipitate of phthalic acid may form.
-
Filter the mixture to remove the precipitated phthalic acid.
-
Carefully neutralize the filtrate by slowly adding a concentrated NaOH solution. This reaction is highly exothermic and should be performed in an ice bath.
-
Once the solution is basic, extract the liberated primary amine with a suitable organic solvent three times.
-
Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amine.
-
The crude amine may require further purification by distillation, crystallization, or chromatography.
Conclusion
The choice between hydrazine and acid hydrolysis for phthalimide deprotection is a critical decision in synthetic chemistry. Hydrazinolysis, particularly the Ing-Manske procedure, is generally the preferred method due to its milder reaction conditions, shorter reaction times, and typically higher yields.[5] It is particularly advantageous for substrates bearing acid-sensitive functional groups.
Acid hydrolysis, on the other hand, is a more classical method that can be effective but often requires harsh conditions, including high temperatures and prolonged reaction times.[1] This can lead to lower yields due to product degradation or the formation of side products, making it less suitable for complex and sensitive molecules. For robust substrates where hydrazinolysis is not an option, acid hydrolysis can be a useful tool, but careful optimization is often necessary.
Ultimately, the optimal deprotection strategy will depend on the specific characteristics of the substrate and the overall synthetic route. This guide provides the necessary information for researchers to make an informed decision based on a comparison of the available data and methodologies.
References
2-Allylisoindoline-1,3-dione: A Superior Gabriel Reagent for Mild and Orthogonal Amine Synthesis
In the realm of synthetic organic chemistry, the Gabriel synthesis stands as a cornerstone for the preparation of primary amines, prized for its ability to circumvent the common issue of overalkylation.[1][2][3][4] However, the classical approach, typically employing potassium phthalimide, is often hampered by harsh cleavage conditions required to liberate the desired amine.[1][5] A modern alternative, 2-Allylisoindoline-1,3-dione (also known as N-allylphthalimide), has emerged as a superior Gabriel reagent, offering the significant advantage of amine liberation under remarkably mild and orthogonal conditions. This key feature addresses the limitations of traditional methods, expanding the applicability of the Gabriel synthesis to sensitive and complex molecular architectures.[6][7]
The primary advantage of this compound lies in the strategic use of the N-allyl protecting group. Unlike the robust phthalimide group, which necessitates strong acids, bases, or hydrazine for cleavage, the allyl group can be selectively removed through transition metal catalysis.[6][7] This orthogonality allows for deprotection in the presence of functional groups that would not withstand traditional Gabriel cleavage conditions.
Comparative Analysis of Deprotection Methods
The selection of a Gabriel reagent is intrinsically linked to the conditions required for the final deprotection step. A comparison of the cleavage methods for traditional and allyl-substituted phthalimides highlights the advantages of this compound.
| Deprotection Method | Reagents | Conditions | Advantages | Disadvantages |
| Traditional Gabriel Reagents (e.g., Potassium Phthalimide) | ||||
| Hydrazinolysis (Ing-Manske) | Hydrazine hydrate (N₂H₄·H₂O) | Refluxing ethanol | Relatively mild and neutral conditions.[1][5] | Hydrazine is toxic; phthalhydrazide byproduct can be difficult to remove.[5] |
| Acidic Hydrolysis | Strong acids (e.g., HCl, H₂SO₄) | High temperatures, prolonged reaction times | Simple reagents | Harsh conditions, not suitable for acid-sensitive substrates.[1][5] |
| Basic Hydrolysis | Strong bases (e.g., NaOH, KOH) | Harsh conditions, often gives low yields | Simple reagents | Can lead to side reactions and low yields.[8] |
| This compound | ||||
| Palladium-Catalyzed Deallylation | Pd(PPh₃)₄, scavenger (e.g., dimedone, N,N'-dimethylbarbituric acid) | Mild, often room temperature | High selectivity, compatible with a wide range of functional groups. | Requires a palladium catalyst and a scavenger. |
| Rhodium-Catalyzed Isomerization-Hydrolysis | RhCl₃·3H₂O | Mild, one-pot procedure | Efficient for acyclic N-allyl amides.[6][9] | Catalyst can be expensive. |
| Ruthenium-Catalyzed Isomerization-Hydrolysis | Ruthenium complexes (e.g., Grubbs' catalyst) followed by hydrolysis | Mild conditions | Broad substrate scope. | May require a two-step, one-pot procedure. |
Experimental Protocols
To illustrate the practical application of this compound, a general experimental protocol is provided below, followed by a comparison with a traditional Gabriel synthesis.
Synthesis of a Primary Amine using this compound
Step 1: N-Alkylation of this compound
A solution of this compound (1.0 eq.) in a suitable polar aprotic solvent, such as dimethylformamide (DMF), is treated with a base (e.g., potassium carbonate, 1.2 eq.). To this mixture, the desired primary alkyl halide (1.1 eq.) is added, and the reaction is stirred at room temperature or slightly elevated temperature until completion (monitored by TLC). The reaction is then worked up by pouring into water and extracting the product with an organic solvent. The organic layer is washed, dried, and concentrated to yield the N-alkyl-N-allylisoindoline-1,3-dione.
Step 2: Palladium-Catalyzed Deallylation
The N-alkyl-N-allylisoindoline-1,3-dione (1.0 eq.) is dissolved in a suitable solvent, such as tetrahydrofuran (THF). A palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), and an allyl scavenger, such as N,N'-dimethylbarbituric acid (DMBA, 2.0 eq.), are added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure, and the residue is subjected to acidic workup to protonate the liberated primary amine. The aqueous layer is then basified and extracted with an organic solvent to isolate the pure primary amine.
Traditional Gabriel Synthesis using Potassium Phthalimide
Step 1: N-Alkylation of Potassium Phthalimide
Potassium phthalimide (1.0 eq.) and a primary alkyl halide (1.1 eq.) are heated in a polar aprotic solvent like DMF.[10] The reaction progress is monitored by TLC. After completion, the mixture is cooled, and the product, an N-alkylphthalimide, is isolated by precipitation in water and filtration.
Step 2: Hydrazinolysis
The N-alkylphthalimide (1.0 eq.) is suspended in ethanol, and hydrazine hydrate (1.5 eq.) is added.[1] The mixture is refluxed for several hours. Upon cooling, the phthalhydrazide byproduct precipitates and is removed by filtration. The filtrate containing the primary amine is then purified.
Visualization of Workflows
Figure 1. Comparison of the general workflows for the traditional Gabriel synthesis and the synthesis using this compound.
Figure 2. Decision tree for selecting a Gabriel reagent based on substrate sensitivity.
Conclusion
This compound represents a significant advancement in the Gabriel synthesis of primary amines. Its key advantage lies in the ability to deprotect the resulting N-alkyl-N-allylisoindoline-1,3-dione under mild, transition-metal-catalyzed conditions. This orthogonality circumvents the harsh reagents and conditions characteristic of traditional Gabriel methods, thereby broadening the scope of the synthesis to include substrates with sensitive functional groups. For researchers in drug development and complex molecule synthesis, this compound offers a more versatile and gentle alternative for the reliable preparation of primary amines.
References
- 1. Gabriel Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Khan Academy [khanacademy.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. One-step RhCl3-catalyzed deprotection of acyclic N-allyl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. orgosolver.com [orgosolver.com]
A Comparative Guide to Purity Validation of Synthesized 2-Allylisoindoline-1,3-dione by High-Performance Liquid Chromatography (HPLC)
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of synthesized 2-Allylisoindoline-1,3-dione. Detailed experimental protocols and comparative data are presented to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
Introduction to Purity Validation
The purity of a synthesized compound is a critical parameter, ensuring its identity, quality, and safety, particularly in pharmaceutical applications. This compound, an N-substituted phthalimide, is a versatile building block in organic synthesis. Accurate purity assessment is essential to control for unreacted starting materials, such as phthalimide, and other potential side-products.
While several methods exist for determining the purity of organic compounds, including Thin-Layer Chromatography (TLC), melting point determination, and spectroscopic techniques like NMR and IR, HPLC is often the preferred method for quantitative analysis due to its high resolution, sensitivity, and accuracy.[1][2][3]
Comparison of Analytical Methods
HPLC offers significant advantages over other common purity assessment techniques. While methods like melting point determination can suggest the presence of impurities if a melting range is observed, they are not quantitative.[1] Spectroscopic methods provide structural information but can be less sensitive for quantifying minor impurities.[1][4]
Chromatographic techniques like TLC are excellent for rapid, qualitative screening, but HPLC provides superior separation and quantitative data.[2][4] HPLC, particularly when coupled with a Photodiode Array (PDA) detector, can resolve closely related impurities and provide peak purity analysis, confirming that a chromatographic peak corresponds to a single compound.[5]
Table 1: Comparison of Purity Validation Methods
| Method | Principle | Throughput | Quantitative Ability | Sensitivity | Primary Application |
| HPLC | Differential partitioning between mobile and stationary phases | Medium | Excellent | High (ng to pg) | Quantitative Purity & Impurity Profiling |
| TLC | Differential migration on a stationary phase | High | Semi-quantitative | Moderate (µg) | Reaction monitoring, qualitative screening |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Low | Good (qNMR) | Low to Moderate | Structural elucidation, confirmation |
| Melting Point | Phase transition temperature | High | No | Low | Qualitative purity check for solids |
| GC-MS | Partitioning and mass-to-charge ratio | Medium | Excellent | Very High | Analysis of volatile, thermally stable compounds |
HPLC Method for this compound
A validated reverse-phase HPLC (RP-HPLC) method is the gold standard for quantifying the purity of this compound. This method separates compounds based on their hydrophobicity.
Experimental Workflow
The following diagram illustrates the typical workflow for HPLC purity validation.
Caption: Workflow for HPLC Purity Validation.
Detailed Experimental Protocol
-
Apparatus:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and PDA or UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard (>99% purity)
-
Synthesized this compound sample
-
0.45 µm syringe filters
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm.
-
Run Time: 10 minutes.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in acetonitrile to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Purity is calculated using the area percent method from the resulting chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Comparative Data and Results
The HPLC method was used to analyze a batch of synthesized this compound against a certified reference standard. The primary potential impurity is unreacted phthalimide from the synthesis.
Table 2: HPLC Purity Analysis Results
| Sample | Compound | Retention Time (min) | Peak Area (mAU*s) | Purity / (% Area) |
| Reference Standard | This compound | 4.52 | 1502.3 | 99.8% |
| Phthalimide (Impurity) | 2.89 | 3.0 | 0.2% | |
| Synthesized Sample | This compound | 4.51 | 1465.1 | 97.5% |
| Phthalimide (Impurity) | 2.90 | 34.9 | 2.3% | |
| Unknown Impurity | 3.75 | 2.1 | 0.2% |
The results clearly show that the synthesized product has a purity of 97.5%. The primary impurity was identified as phthalimide by comparing its retention time with a standard. The high resolution of the HPLC method also allowed for the detection of a minor unknown impurity.
Conclusion
High-Performance Liquid Chromatography is a robust, precise, and highly effective method for the quantitative purity validation of synthesized this compound. It provides superior quantitative data and resolution compared to other techniques like TLC and melting point analysis.[1][2] The detailed protocol and comparative data presented in this guide demonstrate the suitability of HPLC for quality control in research and drug development, ensuring the reliability and safety of the synthesized compound.
References
Unveiling the Molecular Blueprint: A Comparative Guide to the Structural Confirmation of 2-Allylisoindoline-1,3-dione
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized small molecules is a critical step. This guide provides a comparative analysis of mass spectrometry and other key analytical techniques for the structural verification of 2-Allylisoindoline-1,3-dione, a versatile building block in organic synthesis.
This document details the expected data from mass spectrometry, alongside nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy, offering a multi-faceted approach to structural elucidation. Detailed experimental protocols are provided to facilitate the replication of these analytical methods.
Comparative Analysis of Analytical Techniques
The structural integrity of this compound can be confidently established through the complementary data obtained from mass spectrometry, ¹H NMR, ¹³C NMR, and FTIR spectroscopy. Each technique provides unique insights into the molecular framework, and together they form a robust analytical package for structural confirmation.
| Analytical Technique | Information Provided | Expected Data for this compound |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern, confirming elemental composition and connectivity. | Molecular Ion (M⁺): m/z 187. Key Fragments: m/z 160, 146, 130, 104, 76. |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Number of unique protons, their chemical environment, and connectivity through spin-spin coupling. | Allyl Protons: ~5.8-6.0 ppm (m, 1H, -CH=), ~5.1-5.3 ppm (m, 2H, =CH₂), ~4.3 ppm (d, 2H, N-CH₂). Aromatic Protons: ~7.7-7.9 ppm (m, 4H). |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Number of unique carbon atoms and their chemical environment. | Carbonyl Carbons: ~168 ppm. Aromatic Carbons: ~123 ppm, ~132 ppm, ~134 ppm. Allyl Carbons: ~132 ppm (-CH=), ~117 ppm (=CH₂), ~40 ppm (N-CH₂). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of specific functional groups based on their vibrational frequencies. | C=O stretch (imide): ~1770 cm⁻¹ (asymmetric) and ~1715 cm⁻¹ (symmetric). C=C stretch (alkene): ~1645 cm⁻¹. C-N stretch: ~1390 cm⁻¹. Aromatic C-H bend: ~720 cm⁻¹. |
Mass Spectrometry Analysis and Fragmentation Pathway
The primary fragmentation is anticipated to be the loss of the allyl radical, followed by the characteristic fragmentation of the phthalimide core.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16.
-
Relaxation Delay: 1 second.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: The Attenuated Total Reflectance (ATR) technique is recommended for solid samples. Place a small amount of the solid this compound directly onto the ATR crystal.
-
Instrumentation: An FTIR spectrometer equipped with a diamond or germanium ATR accessory.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
Background: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.
-
This comprehensive analytical approach ensures a high degree of confidence in the structural confirmation of this compound, a cornerstone for reliable and reproducible research and development.
Evaluating the Anticancer Potential of Isoindoline-1,3-dione Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Comparative Cytotoxicity of Isoindoline-1,3-dione Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several isoindoline-1,3-dione derivatives against various cancer cell lines, showcasing the therapeutic potential of this class of compounds.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's lymphoma) | 0.26 µg/mL | Not specified |
| K562 (Chronic myelogenous leukemia) | 3.81 µg/mL | Not specified | |
| Compound 7 (azide and silyl ether derivative) | A549 (Lung carcinoma) | 19.41 ± 0.01 | 5-FU |
| Compound 9 | HeLa (Cervical cancer) | Cell-selective | 5-FU |
| Compound 11 | HeLa (Cervical cancer) | Cell-selective | 5-FU |
| C6 (Glioma) | > 5-FU at 100µM | 5-FU | |
| N-benzylisoindole-1,3-dione derivative (Compound 3) | A549-Luc (Lung adenocarcinoma) | Inhibitory | Not specified |
| N-benzylisoindole-1,3-dione derivative (Compound 4) | A549-Luc (Lung adenocarcinoma) | Inhibitory | Not specified |
Note: The data presented is a compilation from multiple studies and direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
To evaluate the cytotoxic potential of a novel compound such as 2-Allylisoindoline-1,3-dione, standardized assays are crucial. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[1]
MTT Cytotoxicity Assay Protocol[2][3]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound (this compound)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and determine the cell density. Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).[2]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[2]
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[2]
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[2]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting a dose-response curve.
Visualizing Experimental and Biological Processes
To better understand the experimental workflow and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for Cytotoxicity Assay.
References
A Comparative Analysis of Allyl Bromide and Benzyl Bromide Reactivity in Phthalimide Alkylation
For researchers, scientists, and professionals in drug development, the Gabriel synthesis offers a reliable method for the preparation of primary amines. A key step in this synthesis is the N-alkylation of phthalimide with an alkyl halide. This guide provides an objective comparison of the reactivity of two commonly used substrates, allyl bromide and benzyl bromide, in this reaction, supported by experimental data and detailed protocols.
The alkylation of phthalimide is a cornerstone of the Gabriel synthesis, a process valued for its ability to produce primary amines with minimal side products.[1][2][3][4][5][6][7][8] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phthalimide anion acts as the nucleophile.[2][9] Both allyl bromide and benzyl bromide are excellent substrates for this reaction due to their enhanced reactivity compared to simple primary alkyl halides. This heightened reactivity is attributed to the stabilization of the SN2 transition state through conjugation with the adjacent π-systems of the double bond in allyl bromide and the aromatic ring in benzyl bromide.
Comparative Reactivity: Experimental Data
While both substrates are highly reactive, kinetic studies reveal a notable difference in their reaction rates with phthalimide. A study comparing the reaction of various alkyl bromides with sodium phthalimide in N,N-dimethylformamide (DMF) at 25°C provides quantitative insight into their relative reactivities.
| Alkyl Bromide | Relative Rate Constant (k/k₀) |
| n-Butyl Bromide | 1.0 |
| Allyl Bromide | 40 |
| Benzyl Bromide | 120 |
Data adapted from a kinetic study of the reaction of sodium phthalimide with alkyl halides in DMF.
As the data indicates, under identical conditions, benzyl bromide reacts approximately three times faster than allyl bromide with the phthalimide anion. Both, however, are significantly more reactive than a standard primary alkyl halide like n-butyl bromide. This difference in reactivity can be attributed to the greater stabilization of the transition state provided by the phenyl ring of benzyl bromide compared to the double bond of allyl bromide.
Experimental Protocols
To provide a practical context for these findings, detailed experimental protocols for the synthesis of N-allylphthalimide and N-benzylphthalimide are presented below. These protocols are based on established literature procedures and highlight typical reaction conditions.
Synthesis of N-Allylphthalimide
Materials:
-
Potassium phthalimide
-
Allyl bromide
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium phthalimide (1.0 equivalent) in anhydrous DMF.
-
To this solution, add allyl bromide (1.0-1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 50-60°C and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry to obtain N-allylphthalimide.
Synthesis of N-Benzylphthalimide
Materials:
-
Potassium phthalimide
-
Benzyl bromide
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend potassium phthalimide (1.0 equivalent) in anhydrous DMF.[10]
-
Add benzyl bromide (1.0 equivalent) to the suspension.[10]
-
Heat the mixture to 100°C and maintain this temperature for 2 hours.[10]
-
After cooling to room temperature, pour the mixture into cold water to precipitate the product.[10]
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry to yield N-benzylphthalimide.[10]
Alternatively, N-benzylphthalimide can be synthesized from phthalimide and benzyl chloride using potassium carbonate as the base, a method that avoids the pre-formation of potassium phthalimide.[11][12]
Reaction Mechanisms and Workflow
The logical flow of the Gabriel synthesis and the underlying mechanism of the key alkylation step can be visualized through the following diagrams.
Caption: General workflow of the Gabriel synthesis.
Caption: SN2 mechanism of phthalimide alkylation.
Conclusion
Both allyl bromide and benzyl bromide are highly effective substrates for the N-alkylation of phthalimide in the Gabriel synthesis, exhibiting significantly greater reactivity than simple primary alkyl halides. Experimental data indicates that benzyl bromide is the more reactive of the two, likely due to the superior resonance stabilization of the SN2 transition state by the phenyl ring. The choice between these two reagents may, therefore, depend on factors such as desired reaction time, temperature, and the specific functionalities present in the target molecule. The provided protocols offer a starting point for the practical application of these findings in a laboratory setting.
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 4. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Gabriel Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. What alkyl bromide would you use in a Gabriel synthesis to prepar... | Study Prep in Pearson+ [pearson.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Potassium Phthalimide|Reagent for Gabriel Amine Synthesis [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Protection of Hindered Primary Amines: Evaluating 2-Allylisoindoline-1,3-dione and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The strategic protection and deprotection of amine functional groups are fundamental to the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug development. Hindered primary amines present a significant synthetic challenge due to their reduced nucleophilicity and steric bulk, which can impede standard protection protocols. This guide provides a comparative analysis of methodologies for the protection of these challenging substrates, with a focus on 2-allylisoindoline-1,3-dione (commonly known as N-allylphthalimide) and other established protecting groups.
Introduction to Amine Protection Strategies
An ideal amine protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable in high yield under mild conditions that do not affect other functional groups. For hindered amines, the steric environment around the nitrogen atom often necessitates more forcing conditions for protection and can complicate deprotection.
This guide evaluates several key protecting groups, comparing their efficacy in the context of hindered primary amines.
Comparative Performance of Amine Protecting Groups
The following table summarizes the performance of various protecting groups for the protection of hindered primary amines, based on reported experimental data.
| Protecting Group | Structure | Typical Protection Conditions | Typical Deprotection Conditions | Advantages | Disadvantages | Representative Yield (Hindered Amine) |
| Phthalimide (via N-Allylphthalimide) | This compound | Mitsunobu reaction or alkylation | Hydrazine (Ing-Manske), NaOH then acid, or Pd(0) for allyl group | High stability of the protected amine. | Harsh deprotection conditions (hydrazine); protection can be low-yielding for hindered amines. | Often low to moderate for direct protection. |
| tert-Butoxycarbonyl (Boc) | (Boc)₂O | (Boc)₂O, base (e.g., TEA, DMAP), solvent (e.g., DCM, THF) | Strong acid (e.g., TFA, HCl) | Mild deprotection; orthogonal to many other groups. | Acid labile; can be difficult to introduce on highly hindered amines. | 70-95% |
| Carboxybenzyl (Cbz) | Benzyl chloroformate | Cbz-Cl, base (e.g., NaHCO₃, TEA) | Catalytic hydrogenation (e.g., H₂, Pd/C) | Stable to acidic and basic conditions; orthogonal to Boc. | Deprotection requires specialized equipment (hydrogenator) and is not compatible with reducible groups. | 80-98% |
| 2-Nitrobenzenesulfonyl (Nosyl) | 2-Nitrobenzenesulfonyl chloride | Nosyl-Cl, base (e.g., pyridine, TEA) | Thiol and base (e.g., thiophenol, K₂CO₃) | High yielding protection; very mild deprotection. | Can be sensitive to nucleophiles; introduces a colored impurity. | 90-99% |
| Trityl (Tr) | Trityl chloride | Tr-Cl, base (e.g., TEA) | Mild acid (e.g., TFA in DCM, formic acid) | Easily removed under mild acidic conditions. | Bulky, making it suitable for primary amines; labile to strong acids. | 85-95% |
Experimental Protocols
Below are representative experimental protocols for the protection of a hindered primary amine, such as tert-butylamine, which serves as a common model substrate.
Protocol 1: Protection of tert-Butylamine with Boc Anhydride
-
Reaction Setup: In a round-bottom flask, dissolve tert-butylamine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM, 0.5 M).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated NaHCO₃ solution and brine, and then dry over anhydrous Na₂SO₄. Concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography to yield tert-butyl tert-butylcarbamate.
Protocol 2: Protection of tert-Butylamine with Nosyl Chloride
-
Reaction Setup: Dissolve tert-butylamine (1.0 eq) in pyridine (0.5 M) in a round-bottom flask and cool to 0 °C.
-
Reagent Addition: Add 2-nitrobenzenesulfonyl chloride (Nosyl-Cl, 1.05 eq) portion-wise over 10 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 3 hours. Monitor the reaction progress by TLC.
-
Workup and Purification: Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure. The resulting N-(tert-butyl)-2-nitrobenzenesulfonamide can be purified by recrystallization or column chromatography.
Protocol 3: Deprotection of N-Nosyl-tert-butylamine
-
Reaction Setup: Dissolve the N-nosyl protected amine (1.0 eq) and potassium carbonate (3.0 eq) in acetonitrile (0.2 M).
-
Reagent Addition: Add thiophenol (2.0 eq) to the mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-3 hours. Monitor the disappearance of the starting material by TLC.
-
Workup and Purification: Dilute the reaction mixture with water and extract with diethyl ether. Wash the aqueous layer with diethyl ether. Acidify the aqueous layer with 1 M HCl and wash again with ether to remove residual thiophenol. Basify the aqueous layer with 1 M NaOH and extract the product with DCM. Dry the organic layer over Na₂SO₄ and concentrate to yield the free amine.
Visualizing the Workflow and Logic
The following diagrams illustrate the general workflow for amine protection/deprotection and a decision-making process for selecting an appropriate protecting group for a hindered amine.
Caption: General workflow for the protection, modification, and deprotection of a primary amine.
Caption: Decision tree for selecting a suitable protecting group for hindered primary amines.
Conclusion
While this compound (N-allylphthalimide) can be used for amine protection, its application to sterically hindered primary amines is less documented and may suffer from low yields during the protection step and harsh deprotection conditions. For substrates with significant steric hindrance, alternative protecting groups such as Boc, Cbz, and particularly Nosyl, offer more reliable and higher-yielding methodologies. The Nosyl group is especially advantageous due to the mildness of its removal, which is often a critical consideration in the final stages of a complex synthesis. The choice of protecting group should always be guided by the overall synthetic strategy, including the stability of other functional groups present in the molecule.
Orthogonal deprotection strategies with 2-Allylisoindoline-1,3-dione and Fmoc/Boc groups
For researchers and professionals in drug development and organic synthesis, the strategic use of protecting groups is fundamental to the successful synthesis of complex molecules. Orthogonal protection schemes, which allow for the selective removal of one protecting group in the presence of others, are particularly powerful. This guide provides an objective comparison of three commonly used amine protecting groups—Fmoc, Boc, and the allyl group (as 2-Allylisoindoline-1,3-dione)—and their respective deprotection strategies, supported by experimental data and detailed protocols.
Overview of Orthogonal Protection
Orthogonality in chemical synthesis refers to the ability to deprotect one functional group without affecting other protecting groups in the molecule.[1][2][3] The combination of Fmoc (base-labile), Boc (acid-labile), and Allyl (cleaved by palladium catalysis) groups represents a robust, triply orthogonal system, enabling precise, multi-step synthetic pathways.[1][4]
-
Fmoc (9-fluorenylmethyloxycarbonyl): Removed under mild basic conditions, typically with piperidine.[5][6][7]
-
Boc (tert-butyloxycarbonyl): Removed under acidic conditions, commonly with trifluoroacetic acid (TFA).[8][9][10]
-
Allyl (as this compound): The allyl group is removed under neutral conditions using a palladium(0) catalyst, leaving Fmoc and Boc groups intact.[1][4][11]
The following diagram illustrates the principle of this orthogonal system.
References
- 1. benchchem.com [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. genscript.com [genscript.com]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. jk-sci.com [jk-sci.com]
- 11. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Vitro Biological Activity of 2-Allyl vs. 2-Alkyl Isoindoline-1,3-diones: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the in vitro biological activities of 2-allyl- and 2-alkyl-substituted isoindoline-1,3-diones, a class of compounds of significant interest in medicinal chemistry. The isoindoline-1,3-dione scaffold is a key pharmacophore found in various biologically active molecules, exhibiting a wide range of therapeutic properties, including anti-inflammatory, analgesic, anticonvulsant, and anticancer effects.[1] The nature of the substituent at the 2-position of the isoindoline-1,3-dione ring plays a crucial role in modulating the biological activity of these compounds. This guide summarizes key findings from published studies on the cytotoxic, acetylcholinesterase inhibitory, and antimicrobial activities of these two subclasses, presenting the data in a clear, comparative format to aid researchers in drug discovery and development.
I. Cytotoxic Activity
The cytotoxic potential of isoindoline-1,3-dione derivatives is a key area of investigation for the development of novel anticancer agents. Studies have shown that N-substituted isoindoline-1,3-diones can induce cell death in various cancer cell lines.[2] The mechanism of action often involves the inhibition of key cellular processes such as purine synthesis, which in turn affects DNA and RNA synthesis.[2]
While direct comparative studies between 2-allyl and a broad range of 2-alkyl isoindoline-1,3-diones are limited, available data on N-alkyl derivatives demonstrate their cytotoxic efficacy. For instance, certain [(N-alkyl-1,3-dioxo-1H,3H-isoindolin-5-yl)oxy]-alkanoic acids have been shown to be effective cytotoxic agents against cell lines such as L1210, Tmolt-3, and HeLa-S3.[2]
Table 1: Comparison of In Vitro Cytotoxic Activity
| Compound Class | Specific Derivative(s) | Cell Line(s) | Activity Metric (IC₅₀/EC₅₀) | Reference(s) |
| 2-Alkyl Isoindoline-1,3-diones | [(N-alkyl-1,3-dioxo-1H,3H-isoindolin-5-yl)oxy]-alkanoic acids | L1210, Tmolt-3, HeLa-S3 | Not explicitly stated in abstract | [2] |
| 2-Allyl Isoindoline-1,3-diones | Data not available in the provided search results. | - | - | - |
II. Acetylcholinesterase (AChE) Inhibitory Activity
Acetylcholinesterase inhibitors are critical in the management of Alzheimer's disease. The isoindoline-1,3-dione scaffold has been explored for the design of novel AChE inhibitors.[3] The inhibitory activity is influenced by the nature of the substituent at the N-position, which can interact with the active site of the enzyme.
Studies on 2-alkyl-isoindoline-1,3-dione derivatives have demonstrated their potential as AChE inhibitors. For example, a series of isoindoline-1,3-dione-N-benzyl pyridinium hybrids, which contain an alkyl-like linker, displayed potent inhibitory activity with IC₅₀ values in the low micromolar range.[3]
Table 2: Comparison of In Vitro Acetylcholinesterase (AChE) Inhibitory Activity
| Compound Class | Specific Derivative(s) | Enzyme Source | IC₅₀ Value(s) | Reference(s) |
| 2-Alkyl Isoindoline-1,3-diones | Isoindoline-1,3-dione -N-benzyl pyridinium hybrids | Acetylcholinesterase | 2.1 to 7.4 μM | [3] |
| 2-Allyl Isoindoline-1,3-diones | Data not available in the provided search results. | - | - | - |
III. Antimicrobial Activity
The emergence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Phthalimide derivatives, including N-substituted isoindoline-1,3-diones, have shown promise in this area, exhibiting both antibacterial and antifungal properties.
N-alkyl isoindoline-1,3-diones have been investigated for their antimicrobial effects. For example, N-butylphthalimide has demonstrated potent antifungal activity against Candida species.[4] Furthermore, both N-aryl and N-alkyl derivatives of phthalimides have been identified as good anti-mycobacterial agents.[5]
Table 3: Comparison of In Vitro Antimicrobial Activity
| Compound Class | Specific Derivative(s) | Target Organism(s) | Activity Metric (MIC/Zone of Inhibition) | Reference(s) |
| 2-Alkyl Isoindoline-1,3-diones | N-butylphthalimide | Candida species | MIC of 100 µg/ml | [4] |
| 2-Allyl Isoindoline-1,3-diones | N-allylphthalimide | Candida albicans, Candida parapsilosis | No significant activity reported | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the compounds is typically determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Workflow:
Caption: General workflow for assessing cytotoxicity using the MTT assay.
Protocol:
-
Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds (2-allyl or 2-alkyl isoindoline-1,3-diones) and a vehicle control.
-
After a specified incubation period (e.g., 48 or 72 hours), the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
The inhibitory effect of the compounds on AChE activity is commonly assessed using the spectrophotometric method developed by Ellman.
Signaling Pathway:
Caption: Reaction scheme for the Ellman's method to determine AChE activity.
Protocol:
-
The assay is performed in a 96-well plate.
-
A solution of AChE, the test compound at various concentrations, and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0) is pre-incubated.
-
The reaction is initiated by the addition of the substrate, acetylthiocholine iodide (ATChI).
-
The hydrolysis of ATChI by AChE produces thiocholine, which reacts with DTNB to form the yellow anion 5-thio-2-nitrobenzoate (TNB²⁻).
-
The rate of TNB²⁻ formation is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 412 nm) over time using a microplate reader.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of a control without the inhibitor. The IC₅₀ value is then determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microorganisms is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Workflow:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Serial twofold dilutions of the test compounds are prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
Positive (microorganism with no compound) and negative (broth only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeast).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
This guide provides a foundational comparison of the in vitro biological activities of 2-allyl- versus 2-alkyl-substituted isoindoline-1,3-diones based on the currently available literature. The data suggests that N-alkyl substitution is a viable strategy for developing cytotoxic, acetylcholinesterase inhibitory, and antimicrobial agents. However, a significant gap in the literature exists regarding the biological activities of 2-allyl-isoindoline-1,3-diones. Further research is warranted to synthesize and evaluate a broader range of 2-allyl derivatives to enable a more comprehensive and direct comparison with their 2-alkyl counterparts. Such studies will be crucial for elucidating the structure-activity relationships and unlocking the full therapeutic potential of this versatile chemical scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. The cytotoxicity of [(N-alkyl-1,3-dioxo-1H,3H-isoindolin-5-yl)oxy]-alkanoic acids in murine and human tissue cultured cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal, anti-biofilm, and anti-hyphal properties of N-substituted phthalimide derivatives against Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal, anti-biofilm, and anti-hyphal properties of N-substituted phthalimide derivatives against Candida species - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Cost-Effectiveness Analysis of Synthetic Routes to 2-Allylisoindoline-1,3-dione
For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is a critical factor in the economic viability of a project. This guide provides a detailed cost-effectiveness analysis of two primary synthetic routes to 2-Allylisoindoline-1,3-dione, a valuable building block in organic synthesis. The comparison is based on experimental data for direct condensation and the Gabriel synthesis, evaluating factors such as reagent cost, reaction yield, and complexity.
Two prevalent methods for the synthesis of N-substituted phthalimides, and specifically this compound (also known as N-allylphthalimide), are the direct condensation of phthalic anhydride with allylamine and the Gabriel synthesis, which involves the reaction of potassium phthalimide with an allyl halide. This analysis delves into the specifics of each route to provide a clear comparison for researchers selecting a synthetic pathway.
Route 1: Direct Condensation of Phthalic Anhydride and Allylamine
This one-step method involves the reaction of phthalic anhydride with allylamine, typically in a solvent such as glacial acetic acid, under reflux conditions. The reaction proceeds through the formation of a phthalamic acid intermediate, which then cyclizes to the desired imide with the elimination of water.
Route 2: Gabriel Synthesis
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines and, in this context, for the N-alkylation of phthalimide. This two-step process begins with the nucleophilic substitution of an allyl halide, such as allyl bromide, by potassium phthalimide in a polar aprotic solvent like N,N-dimethylformamide (DMF).
Comparative Analysis of Synthesis Routes
To provide a clear and objective comparison, the following table summarizes the key quantitative data for each synthetic route. The cost of reagents is based on currently available market prices and may vary depending on the supplier and purity.
| Parameter | Route 1: Direct Condensation | Route 2: Gabriel Synthesis |
| Starting Materials | Phthalic Anhydride, Allylamine | Potassium Phthalimide, Allyl Bromide |
| Solvent | Glacial Acetic Acid | N,N-Dimethylformamide (DMF) |
| Reaction Time | 4 hours | 2 hours |
| Reaction Temperature | Reflux (approx. 118 °C) | 90 °C |
| Yield | ~85% | ~95% |
| Estimated Reagent Cost per Gram of Product | ~$0.50 | ~$0.75 |
Experimental Protocols
Route 1: Direct Condensation of Phthalic Anhydride and Allylamine
Materials:
-
Phthalic anhydride (1.48 g, 10 mmol)
-
Allylamine (0.57 g, 10 mmol)
-
Glacial acetic acid (20 mL)
Procedure:
-
A mixture of phthalic anhydride (1.48 g, 10 mmol) and allylamine (0.57 g, 10 mmol) in glacial acetic acid (20 mL) is placed in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4 hours.
-
After cooling to room temperature, the mixture is poured into ice-water (100 mL).
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford this compound.
-
Expected yield: Approximately 1.59 g (85%).
Route 2: Gabriel Synthesis of this compound
Materials:
-
Potassium phthalimide (1.85 g, 10 mmol)
-
Allyl bromide (1.21 g, 10 mmol)
-
N,N-Dimethylformamide (DMF) (20 mL)
Procedure:
-
To a solution of potassium phthalimide (1.85 g, 10 mmol) in DMF (20 mL) in a round-bottom flask, allyl bromide (1.21 g, 10 mmol) is added.
-
The reaction mixture is heated to 90 °C and stirred for 2 hours.
-
After cooling to room temperature, the mixture is poured into ice-water (100 mL).
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to yield this compound.
-
Expected yield: Approximately 1.78 g (95%).
Cost-Effectiveness Evaluation
The direct condensation route offers a more cost-effective pathway for the synthesis of this compound, primarily due to the lower cost of the starting materials, phthalic anhydride and allylamine, compared to potassium phthalimide and allyl bromide. Although the reaction time is longer, the simplicity of the one-step procedure and the avoidance of a more expensive solvent contribute to its economic advantage.
The Gabriel synthesis , while having a slightly higher estimated reagent cost per gram of product, provides a significantly higher yield and a shorter reaction time. For applications where purity and yield are of utmost importance, and for smaller-scale syntheses, the Gabriel route may be the preferred method. The milder reaction conditions could also be an advantage when working with sensitive substrates.
Logical Flow of Cost-Effectiveness Analysis
Caption: Logical workflow for the cost-effectiveness analysis.
Conclusion
Both the direct condensation and the Gabriel synthesis are viable methods for the preparation of this compound. The choice between the two routes will ultimately depend on the specific requirements of the synthesis. For large-scale production where cost is a primary driver, the direct condensation method is more economical. Conversely, for laboratory-scale synthesis where high yield and purity are paramount, the Gabriel synthesis offers a more efficient, albeit slightly more expensive, alternative. This guide provides the necessary data and protocols to enable an informed decision based on the specific needs of the research or development project.
Spectroscopic comparison of 2-Allylisoindoline-1,3-dione with its starting materials
A Spectroscopic Comparison of 2-Allylisoindoline-1,3-dione with Its Starting Materials
This guide provides a detailed spectroscopic comparison of the synthetic product, this compound, with its starting materials, phthalimide and allyl bromide. The comparison is based on infrared (IR) spectroscopy, proton nuclear magnetic resonance (¹H NMR), and carbon-13 nuclear magnetic resonance (¹³C NMR) data. This information is valuable for researchers, scientists, and professionals in drug development for reaction monitoring and product characterization.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of phthalimide, allyl bromide, and their reaction product, this compound.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group Assignment |
| Phthalimide | 3200-3000 (broad), 1770-1715 (strong, multiple bands), 1610, 1470 | N-H stretch (imide), C=O stretch (imide, asymmetric and symmetric), C=C stretch (aromatic) |
| Allyl Bromide | 3080, 2980, 1640, 980, 920, 690-515 | =C-H stretch, C-H stretch (sp³), C=C stretch, =C-H bend (out-of-plane), C-Br stretch[1][2][3] |
| This compound | 3080, 2980, 1770-1715 (strong, multiple bands), 1645, 1610, 1470 | =C-H stretch, C-H stretch (sp³), C=O stretch (imide, asymmetric and symmetric), C=C stretch, C=C stretch (aromatic) |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Phthalimide | 7.7-7.9 | multiplet | 4H | Aromatic protons |
| ~8.2 (broad singlet) | broad singlet | 1H | N-H proton | |
| Allyl Bromide | 3.93 | doublet | 2H | -CH₂-Br |
| 5.15 | doublet | 1H | =CH₂ (cis) | |
| 5.30 | doublet | 1H | =CH₂ (trans) | |
| 6.02 | multiplet | 1H | -CH= | |
| This compound | 4.3 | doublet | 2H | N-CH₂- |
| 5.2 | doublet | 1H | =CH₂ (cis) | |
| 5.3 | doublet | 1H | =CH₂ (trans) | |
| 5.8 | multiplet | 1H | -CH= | |
| 7.7-7.9 | multiplet | 4H | Aromatic protons |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| Phthalimide | 123.8, 132.1, 134.5, 167.2 | Aromatic CH, Aromatic quaternary C, Aromatic CH, C=O |
| Allyl Bromide | 33.5, 117.9, 134.2 | -CH₂-Br, =CH₂, -CH= |
| This compound | 40.5, 117.5, 123.5, 132.0, 134.0, 134.2, 167.5 | N-CH₂-, =CH₂, Aromatic CH, Aromatic quaternary C, Aromatic CH, -CH=, C=O |
Experimental Protocols
Synthesis of this compound
This protocol is a general method for the N-alkylation of phthalimide.[4][5][6]
Materials:
-
Phthalimide
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine phthalimide (1 equivalent), potassium carbonate (1.5 equivalents), and DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add allyl bromide (1.2 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to 60-70 °C and maintain stirring for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water with stirring.
-
Filter the resulting precipitate, wash with cold water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Spectroscopic Analysis
Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr). The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the spectra at a specific frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).
Synthesis Workflow
The following diagram illustrates the synthesis of this compound from phthalimide and allyl bromide.
References
- 1. Figure G1, Infrared Absorption Spectrum of Allyl Bromide - NTP Genetically Modified Model Report on the Toxicology Studies of Allyl Bromide (CASRN 106-95-6) in Genetically Modified (FVB Tg.AC Hemizygous) Mice and Carcinogenicity Studies of Allyl Bromide in Genetically Modified [B6.129-Trp53tm1Brd (N5) Haploinsufficient] Mice (Dermal and Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]
- 3. Solved Analysis of the peaks for the IR spectrum of Allyl | Chegg.com [chegg.com]
- 4. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
Safety Operating Guide
Proper Disposal of 2-Allylisoindoline-1,3-dione: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling 2-Allylisoindoline-1,3-dione, a compound that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation, adherence to proper disposal protocols is paramount. This guide provides a clear, step-by-step procedure for the safe disposal of this compound, aligning with general hazardous waste disposal principles.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) program or equivalent hazardous waste disposal service.[3] Do not dispose of this chemical in regular trash or down the drain.[3][4]
1. Waste Collection and Segregation:
-
Collect waste this compound, including any contaminated materials such as absorbent pads or paper towels, in a designated and compatible hazardous waste container.[5]
-
The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[5]
-
Do not mix this compound with other incompatible waste streams.
2. Labeling the Waste Container:
-
Immediately label the waste container with a hazardous waste tag provided by your institution's EHS department.[3][6]
-
The label must include the following information:
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[3]
-
The quantity of waste in the container.
-
The date of waste generation.[3]
-
The name of the principal investigator and the laboratory location (building and room number).[3]
-
A clear indication that the contents are "Hazardous Waste".[3]
-
3. Storage of Hazardous Waste:
-
Store the sealed and labeled waste container in a designated, secure area within the laboratory.
-
The storage area should be away from general work areas and incompatible materials.
-
Keep the container closed at all times except when adding waste.[7]
4. Arranging for Disposal:
-
Contact your institution's EHS or hazardous waste management office to schedule a pickup for the waste container.
-
Follow their specific procedures for waste collection requests.
Decontamination of Empty Containers
Empty containers that previously held this compound must also be disposed of properly.
-
Triple Rinsing: Triple-rinse the empty container with a suitable solvent capable of removing the chemical residue.[5][6]
-
Rinsate Collection: The solvent rinsate must be collected and treated as hazardous waste.[5][6] Dispose of the rinsate in a designated hazardous waste container.
-
Final Disposal: After triple rinsing and allowing the container to air dry, it may be disposed of in the regular trash, provided all labels have been defaced.[5][6]
Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not available, the following table summarizes key hazard information derived from safety data sheets for similar compounds, which informs the disposal procedure.
| Hazard Statement | Classification | Precautionary Statement |
| H302 | Harmful if swallowed | P264: Wash hands thoroughly after handling. |
| H315 | Causes skin irritation | P280: Wear protective gloves. |
| H319 | Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335 | May cause respiratory irritation | P261: Avoid breathing dust. |
Data synthesized from safety information for this compound and related compounds.
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2-Allylisoindoline-1,3-dione
For researchers, scientists, and drug development professionals handling 2-Allylisoindoline-1,3-dione, a thorough understanding of its hazard profile is paramount to ensure laboratory safety and proper logistical management. This guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal plans.
Hazard Profile
This compound is a solid substance with the following hazard classifications:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word for this chemical is "Warning".
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE based on the identified hazards.
| Body Part | Personal Protective Equipment | Specifications and Best Practices |
| Eyes/Face | Safety glasses with side shields or chemical goggles. A face shield is recommended when there is a potential for splashing. | Must comply with EN166, AS/NZS 1337.1, or equivalent national standards. Contact lenses may absorb irritants and should be worn with caution; a written policy on their use is advisable[1]. |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or disposable gown should be worn to protect clothing and skin. | Select gloves based on the specific chemical resistance and breakthrough time. Regularly inspect gloves for any signs of degradation or perforation. Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse[1][2]. |
| Respiratory | Use in a well-ventilated area. If dust is generated or ventilation is inadequate, a NIOSH-approved respirator is necessary. | For nuisance dust exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be sufficient. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge should be used[3]. Always work under a chemical fume hood when handling the solid to minimize inhalation exposure[4]. |
Operational and Handling Plan
A systematic approach to handling this compound will minimize exposure and ensure a safe working environment.
Workflow for Handling this compound
Experimental Protocol: General Handling Procedure
-
Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS). Don all required PPE as outlined in the table above. Ensure that the work area, preferably a chemical fume hood, is clean and prepared for the experiment[4].
-
Handling:
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container. The recommended storage temperature is in a refrigerator.
-
Spill Management: In case of a spill, avoid breathing dust and contact with skin and eyes. Wear appropriate protective clothing, gloves, safety glasses, and a dust respirator. Use dry clean-up procedures to avoid generating dust. Dampen with water to prevent dusting before sweeping. Collect the material and place it in a suitable container for disposal[1].
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Decision Tree
Waste Treatment Methods
-
Product Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company[3]. The material should be disposed of in accordance with applicable laws and regulations.
-
Contaminated Packaging: Empty containers may still present a chemical hazard. They can be triple rinsed (or the equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill[5]. Combustible packaging materials may be incinerated with flue gas scrubbing[5]. Always consult with your institution's environmental health and safety department for specific disposal guidelines.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
